OBrO
Description
Properties
Molecular Formula |
BrO2 |
|---|---|
Molecular Weight |
111.9 g/mol |
InChI |
InChI=1S/BrO2/c2-1-3 |
InChI Key |
SISAYUDTHCIGLM-UHFFFAOYSA-N |
SMILES |
O=Br[O] |
Canonical SMILES |
O=Br[O] |
Origin of Product |
United States |
Foundational & Exploratory
The OBrO Radical: A Deep Dive into its Atmospheric Significance
For Immediate Release
Pasadena, CA – October 28, 2025 – The bromine monoxide radical (BrO) is a known key player in stratospheric ozone depletion. However, the atmospheric significance of its lesser-known cousin, the bromine dioxide radical (OBrO), has remained a subject of scientific inquiry. This technical guide provides an in-depth analysis of the this compound radical, consolidating current knowledge on its atmospheric chemistry, spectroscopic properties, and experimental methodologies for its study. This document is intended for researchers, scientists, and professionals in the fields of atmospheric science and drug development who require a comprehensive understanding of this reactive halogen species.
Introduction: The Role of Bromine in the Atmosphere
Bromine compounds are potent catalysts for ozone destruction in the stratosphere. The primary source of stratospheric bromine is the photolysis of long-lived organic bromine compounds, such as methyl bromide (CH₃Br) and halons. Once in the stratosphere, these source gases are broken down by sunlight, releasing bromine atoms (Br). These atoms can then react with ozone (O₃) to form bromine monoxide (BrO), initiating catalytic cycles that destroy ozone. While the chemistry of BrO is relatively well-understood, the formation and fate of other bromine oxides, such as this compound, are less characterized but potentially significant.
Formation and Loss Pathways of the this compound Radical
The this compound radical is primarily formed in the atmosphere through the self-reaction of bromine monoxide radicals:
BrO + BrO → this compound + Br
This reaction pathway competes with other channels of the BrO self-reaction, which lead to the formation of Br₂ and O₂. The branching ratio for this compound formation is a critical parameter in determining its atmospheric abundance.
The primary loss processes for this compound are thought to be photolysis and reactions with other atmospheric radicals.
Photolysis:
This compound + hν → BrO + O
The absorption of solar radiation, particularly in the visible region of the spectrum, can lead to the dissociation of this compound, regenerating BrO and producing an oxygen atom. The quantum yield for this process, which represents the probability of dissociation upon photon absorption, is a key factor in determining the atmospheric lifetime of this compound.
Reactions with other radicals:
The this compound radical can also be removed through reactions with other key atmospheric species, although kinetic data for these reactions are scarce. Potential reaction partners include:
-
This compound + O(³P) → BrO + O₂
-
This compound + NO → BrO + NO₂
-
This compound + ClO → products
-
This compound + HO₂ → products
Further laboratory studies are needed to quantify the rate constants of these reactions to accurately model the atmospheric impact of this compound.
Spectroscopic Properties of the this compound Radical
The detection and quantification of this compound in the atmosphere and in laboratory studies rely on its distinct spectroscopic features. The visible absorption spectrum of this compound is highly structured and has been observed in the region of 15,500 to 26,000 cm⁻¹[1].
| Parameter | Value | Reference |
| Electronic Transition | C(²A₂) ← X(²B₁) | [2] |
| Vibrational Frequencies (excited state) | ν₁' (symmetric stretch) | [2] |
| ν₂' (bending) | [2] |
Further detailed spectroscopic constants can be found in the cited literature.
Experimental Methodologies
The study of the this compound radical requires specialized laboratory techniques for its generation, detection, and the measurement of its reaction kinetics.
Generation of the this compound Radical
A common method for producing the this compound radical in a laboratory setting is through a quiet discharge in a mixture containing bromine and an excess of ozone[3]. Another approach involves the reaction of atomic bromine with ozone.
Detection of the this compound Radical
The this compound radical can be detected using various spectroscopic techniques. A widely used method is absorption spectroscopy, employing a multipass absorption cell coupled to a monochromator and an optical multichannel analyzer to observe its characteristic absorption features in the visible spectrum[2].
Atmospheric Significance and Catalytic Cycles
The primary significance of the this compound radical in the atmosphere is its potential role in catalytic ozone depletion cycles. While not as well-established as the cycles involving BrO, the formation and subsequent photolysis of this compound can influence the partitioning of bromine species and the overall rate of ozone loss.
One proposed catalytic cycle involving this compound is:
-
BrO + BrO → this compound + Br
-
Br + O₃ → BrO + O₂
-
This compound + hν → BrO + O
-
O + O₃ → 2O₂
Net Reaction: 2O₃ → 3O₂
The efficiency of this and other potential cycles involving this compound depends critically on the branching ratios of the BrO self-reaction and the photolysis rate and quantum yield of this compound.
Quantitative Data
Accurate quantitative data are essential for modeling the atmospheric impact of the this compound radical. The following tables summarize some of the available kinetic and photochemical data. It is important to note that there is a significant lack of experimentally determined rate constants for many of the reactions involving this compound.
Table 1: Photochemical Data for this compound
| Parameter | Wavelength Range (nm) | Value | Reference |
| Absorption Cross-Section | 385 - 645 | See reference for data | [1] |
| Photolysis Quantum Yield (Φ) | - | Data not available | - |
Table 2: Selected Reaction Rate Constants
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| BrO + BrO → this compound + Br | Data on branching ratio needed | Stratospheric | - |
| This compound + O(³P) → BrO + O₂ | No experimental data available | - | - |
| This compound + NO → BrO + NO₂ | No experimental data available | - | - |
| This compound + ClO → Products | No experimental data available | - | - |
| This compound + HO₂ → Products | No experimental data available | - | - |
Future Research Directions
The atmospheric significance of the this compound radical remains an area of active research. Key areas where further investigation is needed include:
-
Experimental determination of reaction rate constants: Laboratory studies are urgently needed to measure the rate constants for the reactions of this compound with key atmospheric species (O₃, O(³P), NO, ClO, HO₂).
-
Measurement of photolysis quantum yields: The quantum yield for the photolysis of this compound to produce BrO and O is a critical parameter that needs to be experimentally determined.
-
Atmospheric observations: Direct or indirect detection of this compound in the stratosphere would provide crucial validation for atmospheric models.
-
Modeling studies: As more kinetic and photochemical data become available, atmospheric models can be updated to provide a more accurate assessment of the role of this compound in stratospheric chemistry.
Conclusion
The this compound radical is a potentially important, yet currently under-characterized, species in stratospheric bromine chemistry. While its formation from the BrO self-reaction is established, a lack of quantitative data on its reaction kinetics and photochemistry limits our ability to fully assess its impact on ozone depletion. This technical guide has summarized the current state of knowledge and highlighted the critical need for further experimental and modeling studies to elucidate the atmospheric significance of the this compound radical. A more complete understanding of this compound chemistry will lead to more accurate models of stratospheric ozone and its response to changing halogen concentrations.
References
In-depth Technical Guide to the Electronic State Analysis of the OBrO Radical
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic states of the bromine dioxide (OBrO) radical, a species of significant interest in atmospheric chemistry and radical-involved chemical processes. This document outlines the key theoretical and experimental findings related to the electronic structure of this compound, presents detailed experimental protocols for its study, and includes structured data for easy reference and comparison.
Introduction to the this compound Radical
The this compound radical, a member of the halogen dioxide family, plays a crucial role in bromine-catalyzed ozone depletion in the stratosphere. Its reactive nature and complex electronic structure have made it a subject of numerous theoretical and experimental investigations. Understanding the electronic states of this compound is fundamental to elucidating its photochemical behavior, including its absorption cross-sections, photodissociation pathways, and reaction dynamics. This guide focuses on the characterization of the ground and low-lying excited electronic states of this compound, providing researchers with the necessary information to design and interpret experiments involving this important radical.
Theoretical Analysis of this compound Electronic States
Ab initio calculations have been instrumental in predicting and characterizing the electronic states of this compound. The ground electronic state of this compound is the X̃²B₁ state, with a bent C₂ᵥ geometry. Several low-lying doublet excited states have been computationally identified and are crucial for understanding the photochemistry of this compound.
Multireference configuration interaction (MRCI) calculations have provided valuable insights into the vertical excitation energies, transition dipole moments, and potential energy surfaces of these states. These theoretical studies are essential for interpreting experimental spectra and predicting photodissociation dynamics.
Quantitative Data on this compound Electronic States
The following tables summarize the key quantitative data for the ground and prominent excited electronic states of the this compound radical based on available theoretical and experimental studies.
| Electronic State | Symmetry | Excitation Energy (T₀), eV | Excitation Energy (T₀), cm⁻¹ | O-Br Bond Length (rₑ), Å | Br-O-Br Angle (θₑ), ° |
| X̃²B₁ | C₂ᵥ | 0.00 | 0 | 1.644 | 114.3 |
| òA₂ | C₂ᵥ | ~2.4 - 2.7 | ~19357 - 21777 | 1.64 | 108.0 |
| B̃²B₂ | C₂ᵥ | ~2.4 | ~19357 | 1.70 | 85.0 |
| C̃²A₁ | C₂ᵥ | ~2.5 | ~20164 | 1.64 | 118.0 |
Table 1: Key Spectroscopic Parameters of this compound Electronic States. Theoretical values are presented for the excited states. The ground state geometry is from experimental data.
| Parameter | Value |
| Adiabatic Ionization Energy (X̃²B₁) | 10.26 ± 0.02 eV |
| Heat of Formation (ΔfH°₂₉₈) | 173.4 ± 4.3 kJ mol⁻¹ |
Table 2: Experimentally Determined Energetic Properties of this compound.
Experimental Protocols for this compound Electronic State Analysis
The transient and reactive nature of the this compound radical necessitates specialized experimental techniques for its generation and spectroscopic characterization.
Generation of the this compound Radical
A common method for producing this compound radicals for spectroscopic studies is through a discharge flow system.
Protocol for this compound Generation:
-
Precursor Preparation: Prepare a dilute mixture of bromine (Br₂) in a carrier gas (e.g., Argon or Helium).
-
Radical Formation:
-
Generate bromine atoms (Br) by passing the Br₂ mixture through a microwave discharge.
-
Alternatively, react O(³P) atoms, produced from a microwave discharge of O₂, with Br₂ to form BrO radicals.
-
-
This compound Synthesis: The BrO radicals are then reacted with ozone (O₃), which can be generated by passing O₂ through an ozonizer. The reaction BrO + O₃ → this compound + O₂ is a primary channel for this compound formation.
-
Flow Tube Reactor: The reactions are typically carried out in a fast-flow tube reactor to transport the newly formed this compound radicals to the detection zone. The reactor walls can be cooled to stabilize the radicals.
Spectroscopic Detection and Analysis
High-resolution spectroscopic techniques are employed to probe the electronic transitions of the this compound radical.
Protocol for Laser-Induced Fluorescence (LIF) Spectroscopy:
-
Radical Beam Generation: Introduce the this compound radicals from the flow tube into a vacuum chamber, often forming a supersonic jet to cool the radicals rotationally and vibrationally.
-
Excitation: Use a tunable pulsed dye laser or an optical parametric oscillator (OPO) to excite the this compound radicals from the ground electronic state (X̃²B₁) to a specific rovibronic level of an excited electronic state (e.g., òA₂).
-
Fluorescence Collection: Collect the resulting fluorescence at a 90° angle to the laser and radical beams using appropriate optics (lenses and filters).
-
Detection: Use a photomultiplier tube (PMT) to detect the fluorescence signal.
-
Data Acquisition: Record the fluorescence intensity as a function of the excitation laser wavelength to obtain the LIF spectrum. Analysis of the rovibronic structure of the spectrum provides information on the spectroscopic constants of the involved electronic states.
Protocol for Cavity Ring-Down Spectroscopy (CRDS):
-
High-Finesse Optical Cavity: Place the flow tube reactor or vacuum chamber containing the this compound radicals within a high-finesse optical cavity formed by two highly reflective mirrors.
-
Laser Pulse Injection: Inject a short laser pulse from a tunable laser into the cavity.
-
Ring-Down Time Measurement: The laser pulse will be reflected multiple times between the mirrors. A detector placed behind one of the mirrors measures the exponential decay (ring-down) of the light leaking out of the cavity.
-
Absorption Measurement: The presence of an absorbing species like this compound inside the cavity will decrease the ring-down time at specific wavelengths corresponding to its absorption transitions.
-
Spectrum Acquisition: Record the ring-down time as a function of the laser wavelength to obtain the absorption spectrum of this compound with very high sensitivity.
Visualizations of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Photodissociation pathways of the this compound radical following photon absorption.
Caption: A generalized experimental workflow for the generation and spectroscopic analysis of the this compound radical.
Conclusion
The electronic state analysis of the this compound radical is a dynamic field of research with significant implications for atmospheric science and fundamental chemical physics. This guide has provided a consolidated overview of the current understanding of this compound's electronic structure, detailed experimental protocols for its investigation, and a summary of key quantitative data. The continued application of high-resolution spectroscopic techniques and advanced theoretical methods will undoubtedly lead to a more refined understanding of the complex photochemistry of this important atmospheric species. Researchers are encouraged to utilize the information presented herein as a foundation for future studies aimed at unraveling the intricate details of this compound's electronic states and reactivity.
An In-depth Technical Guide on the Vibrational Constants of the OBrO Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational constants of the bromine dioxide (OBrO) molecule, a species of significant interest in atmospheric chemistry. The document summarizes experimentally determined and theoretically calculated vibrational data, details the experimental methodologies employed for their determination, and presents logical workflows for data analysis.
Introduction to the Vibrational Structure of this compound
The this compound molecule, a C₂ᵥ symmetry species, possesses three fundamental vibrational modes: the symmetric stretching mode (ν₁), the bending mode (ν₂), and the asymmetric stretching mode (ν₃). Understanding the precise frequencies of these modes and the anharmonicity of the molecular vibrations is crucial for atmospheric modeling and for elucidating the chemical reactivity of this halogen oxide. This guide consolidates the key spectroscopic parameters that define the vibrational energy landscape of this compound.
Quantitative Vibrational Data
The vibrational constants for the this compound molecule have been determined through a combination of experimental spectroscopic techniques and theoretical calculations. The following tables present a consolidated view of the available data for the two main isotopologues, O⁷⁹BrO and O⁸¹BrO.
Table 1: Fundamental Vibrational Frequencies of this compound in an Argon Matrix
| Vibrational Mode | O⁷⁹BrO Frequency (cm⁻¹) | O⁸¹BrO Frequency (cm⁻¹) |
| ν₁ (Symmetric Stretch) | 804.9 | 800.8 |
| ν₂ (Bending) | 306.3 | 304.9 |
| ν₃ (Asymmetric Stretch) | 842.0 | 837.5 |
Table 2: Harmonic Vibrational Frequencies and Force Field Constants of this compound (Gas Phase)
| Parameter | O⁷⁹BrO | O⁸¹BrO |
| Harmonic Frequencies (cm⁻¹) | ||
| ω₁ | 830.5 | 826.3 |
| ω₂ | 311.4 | 310.0 |
| ω₃ | 882.1 | 877.5 |
| Harmonic Force Field Constants | ||
| fᵣ (mdyn/Å) | 5.397 | 5.397 |
| fᵣᵣ (mdyn/Å) | -0.197 | -0.197 |
| fₐ/r² (mdyn/Å) | 0.655 | 0.655 |
| fᵣₐ/r (mdyn/Å) | 0.117 | 0.117 |
Note: Harmonic frequencies were derived from the force field constants obtained from rotational spectroscopy data.
Experimental Protocols
The determination of the vibrational constants of this compound relies on sophisticated experimental techniques designed to study transient and reactive species.
Matrix Isolation Infrared Spectroscopy
The fundamental vibrational frequencies of this compound were first observed using matrix isolation infrared spectroscopy. This technique is essential for stabilizing reactive molecules like this compound to allow for spectroscopic characterization.
Experimental Workflow:
Methodology:
-
Generation of this compound: A gaseous mixture of molecular bromine (Br₂), molecular oxygen (O₂), and a large excess of argon (Ar) is subjected to a microwave discharge. This process generates bromine and oxygen atoms, which then react to form various bromine oxides, including this compound.
-
Matrix Deposition: The resulting gas mixture is rapidly condensed onto a cryogenic substrate, typically a cesium iodide (CsI) window, maintained at a very low temperature (around 10 Kelvin). The inert argon solidifies, forming a matrix that traps and isolates the individual this compound molecules.
-
Infrared Spectroscopy: The trapped molecules are then probed using an infrared spectrometer. The absorption of infrared radiation at specific frequencies corresponds to the excitation of the fundamental vibrational modes of the this compound molecule.
-
Isotopic Substitution: To confirm the identity of the absorbing species and to aid in the assignment of the vibrational modes, experiments are repeated using isotopically labeled oxygen (¹⁸O). The observed shifts in the vibrational frequencies upon isotopic substitution provide definitive evidence for the presence of oxygen in the molecule and help in assigning the symmetric and asymmetric stretching modes.
Gas-Phase Rotational Spectroscopy
High-resolution rotational spectroscopy provides precise information about the molecular geometry and, through the analysis of centrifugal distortion and vibration-rotation interactions, allows for the determination of the harmonic force field and harmonic vibrational frequencies.
Experimental Workflow:
Methodology:
-
In-situ Generation: this compound is produced in the gas phase by the reaction of oxygen atoms (generated from an O₂ discharge) with molecular bromine. The reaction products are continuously flowed through a long absorption cell.
-
Rotational Spectroscopy: The gas-phase molecules are irradiated with tunable millimeter and submillimeter wave radiation. The absorption of this radiation at specific frequencies corresponds to transitions between different rotational energy levels of the this compound molecule in its ground and vibrationally excited states (specifically the ν₂ bending mode).
-
Spectral Analysis: The observed rotational transitions for both O⁷⁹BrO and O⁸¹BrO isotopologues are assigned based on their quantum numbers.
-
Hamiltonian Fitting: The measured transition frequencies are fitted to a theoretical model using a Watson Hamiltonian. This fitting procedure yields precise rotational constants, centrifugal distortion constants, and spin-rotation coupling constants for each vibrational state.
-
Force Field Calculation: The centrifugal distortion constants and the variation of the rotational constants with the vibrational state (vibration-rotation interaction constants) are used to determine the harmonic force field of the molecule. From this force field, the harmonic vibrational frequencies (ω₁, ω₂, and ω₃) are calculated.
Theoretical Calculations of Vibrational Constants
Due to the experimental challenges in determining a complete set of anharmonicity constants for this compound, computational quantum chemistry methods are invaluable.
Logical Relationship for Theoretical Determination:
High-level ab initio or Density Functional Theory (DFT) methods are employed to calculate the potential energy surface of the this compound molecule. From the derivatives of the potential energy with respect to the nuclear coordinates, the harmonic and anharmonic force fields can be computed. Vibrational second-order perturbation theory (VPT2) is then commonly used to calculate the harmonic frequencies (ωᵢ) and the anharmonicity constants (xᵢⱼ), which in turn allow for the prediction of the fundamental vibrational frequencies (νᵢ). These theoretical results can be compared with and supplement the available experimental data.
Conclusion
The vibrational constants of the this compound molecule have been characterized through a synergistic combination of matrix isolation infrared spectroscopy, gas-phase rotational spectroscopy, and theoretical calculations. While experimental techniques have provided accurate values for the fundamental and harmonic frequencies, a complete experimental determination of the anharmonicity constants remains elusive. Theoretical approaches are therefore essential for a comprehensive understanding of the vibrational energy level structure of this important atmospheric species. The data and methodologies presented in this guide serve as a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.
Unveiling the Rotational intricacies of Bromine Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the rotational spectrum of bromine dioxide (OBrO), a molecule of significant interest in atmospheric chemistry. The following sections detail the experimental protocols used to obtain the spectrum and present a comprehensive summary of the derived molecular parameters. Visualizations of the experimental workflow and the fundamental angular momentum couplings are also provided to facilitate a deeper understanding.
Experimental Methodology
The rotational spectrum of the bromine dioxide radical (this compound) was meticulously characterized using a high-resolution millimeter and submillimeter wave spectrometer. The experimental approach can be broken down into the following key stages:
Production of Bromine Dioxide (this compound)
The this compound radical is a transient species and was generated in the gas phase through the reaction of atomic oxygen with molecular bromine. The process involved flowing the products of an O₂ discharge and Br₂ gas into a temperature-controlled absorption cell. An unidentified solid bromine oxide would condense on the cell walls. After stopping the gas flows, this solid deposit provided a stable source of gas-phase this compound, allowing for spectral measurements over extended periods. For optimal signal, the cell was maintained at approximately 255 K and a low pressure of around 0.1 Pa.
Spectroscopic Measurement
The rotational transitions of this compound were measured over a broad frequency range, spanning from 88 to 627 GHz. The core components of the spectrometer included:
-
Radiation Sources: Phase-locked klystrons operating around 100 GHz were used as the primary radiation sources.
-
Frequency Multiplication: Higher frequencies were achieved through harmonic generation.
-
Absorption Cell: A 1-meter long, 7.3 cm diameter, double-pass glass cell was employed to increase the interaction path length between the radiation and the this compound molecules.
-
Detection System: Diode detectors were utilized for the fundamental frequencies, while a liquid Helium-cooled Indium Antimonide (InSb) hot electron bolometer was used for the detection of harmonics.
The experimental workflow is visualized in the diagram below.
Theoretical Framework and Data Analysis
The observed rotational spectrum of this compound is complex due to the presence of an unpaired electron and a bromine nucleus with a nuclear spin. The spectra for both O⁷⁹BrO and O⁸¹BrO isotopologues in their (000), (010), and (020) vibrational states were analyzed using a Hamiltonian that accounts for centrifugal distortion effects for both fine and hyperfine interactions.
The coupling of the various angular momenta in the this compound molecule is a key aspect of its rotational spectrum. The rotational angular momentum (N ) couples with the electron spin angular momentum (S ) to form the total angular momentum exclusive of nuclear spin (J ). This J then couples with the nuclear spin of the bromine atom (I ) to give the total angular momentum (F ). This coupling scheme is illustrated in the diagram below.
Molecular Parameters
The analysis of the rotational spectrum of this compound has yielded precise values for a range of molecular parameters. These are summarized in the tables below for the ground and first two excited bending vibrational states of both the O⁷⁹BrO and O⁸¹BrO isotopologues.
Rotational and Centrifugal Distortion Constants
These constants describe the rotational energy levels of the molecule and their distortion due to centrifugal forces.
Table 1: Rotational and Centrifugal Distortion Constants (in MHz) for O⁷⁹BrO
| Parameter | (000) State | (010) State | (020) State |
| A | 48033.454(12) | 48670.31(11) | 49333.3(1.7) |
| B | 9334.2843(15) | 9295.148(13) | 9256.49(20) |
| C | 7810.0270(13) | 7772.155(11) | 7734.78(17) |
| Δ_N (x10³) | 4.885(20) | 4.84(10) | 4.80 |
| Δ_NK (x10³) | -42.85(13) | -43.1(11) | -43.4 |
| Δ_K (x10³) | 480.9(1.2) | 499.7(1.1) | 519.2 |
| δ_N (x10³) | 0.887(11) | 0.881(52) | 0.875 |
| δ_K (x10³) | 10.3(1.1) | 10.3 | 10.3 |
Table 2: Rotational and Centrifugal Distortion Constants (in MHz) for O⁸¹BrO
| Parameter | (000) State | (010) State | (020) State |
| A | 47970.354(13) | 48599.41(12) | 49254.1(1.9) |
| B | 9239.5247(16) | 9201.216(14) | 9163.40(21) |
| C | 7721.5647(13) | 7684.341(11) | 7647.62(18) |
| Δ_N (x10³) | 4.743(22) | 4.70(11) | 4.66 |
| Δ_NK (x10³) | -42.16(14) | -42.4(12) | -42.7 |
| Δ_K (x10³) | 479.2(1.3) | 497.8(1.2) | 517.1 |
| δ_N (x10³) | 0.852(12) | 0.846(56) | 0.840 |
| δ_K (x10³) | 9.7(1.2) | 9.7 | 9.7 |
Fine and Hyperfine Structure Constants
These constants describe the interactions involving the electron spin (fine structure) and the nuclear spin of the bromine atom (hyperfine structure).
Table 3: Fine and Hyperfine Structure Constants (in MHz) for O⁷⁹BrO
| Parameter | (000) State | (010) State | (020) State |
| ε_aa | -5892.2(1.2) | -6064.9(1.1) | -6244.2(1.7) |
| ε_bb | -840.48(22) | -838.2(1.9) | -836.0 |
| ε_cc | -1.13(21) | -1.1 | -1.1 |
| a_F | 181.84(28) | 181.8 | 181.8 |
| T_aa | 40.5(1.0) | 40.5 | 40.5 |
| T_bb | -79.17(44) | -79.2 | -79.2 |
| eQq_aa | 114.7(1.1) | 114.7 | 114.7 |
| eQq_bb | -244.1(1.6) | -244.1 | -244.1 |
Table 4: Fine and Hyperfine Structure Constants (in MHz) for O⁸¹BrO
| Parameter | (000) State | (010) State | (020) State |
| ε_aa | -5891.9(1.3) | -6062.8(1.2) | -6239.9(1.9) |
| ε_bb | -830.41(24) | -828.3(2.1) | -826.2 |
| ε_cc | -1.18(22) | -1.2 | -1.2 |
| a_F | 196.00(31) | 196.0 | 196.0 |
| T_aa | 33.8(1.1) | 33.8 | 33.8 |
| T_bb | -66.16(48) | -66.2 | -66.2 |
| eQq_aa | 95.8(1.2) | 95.8 | 95.8 |
| eQq_bb | -203.9(1.8) | -203.9 | -203.9 |
The data presented in this guide provides a solid foundation for understanding the rotational dynamics and molecular properties of bromine dioxide. This information is crucial for atmospheric modeling and for benchmarking theoretical calculations on halogen oxides. While the direct application to drug development is not immediately apparent, the detailed understanding of molecular spectroscopy and structure is a fundamental aspect of the broader chemical and biophysical sciences that underpin pharmaceutical research.
Unveiling the Complex Landscape of OBrO Potential Energy Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential energy surfaces (PESs) of the bromine dioxide radical (OBrO). A comprehensive understanding of these surfaces is critical for elucidating the photochemical behavior of this atmospherically relevant species. This document summarizes key quantitative data, details common experimental and theoretical methodologies, and visualizes the intricate relationships between the electronic states of this compound.
Quantitative Overview of this compound Electronic States
The bromine dioxide radical possesses a complex electronic structure with several low-lying electronic states that dictate its spectroscopic and reactive properties. The key geometric parameters and vibrational frequencies for the ground state and the first two excited doublet states are summarized below. These values are derived from a combination of high-level ab initio calculations and experimental spectroscopic studies.
| Electronic State | Point Group | Bond Length (r, Å) | Bond Angle (θ, °) | Symmetric Stretch (ν₁) cm⁻¹ | Bending (ν₂) cm⁻¹ | Asymmetric Stretch (ν₃) cm⁻¹ |
| X̃ ²B₁ (Ground State) | C₂ᵥ | 1.735 | 115.5 | 799.4 | 317.5 | 848.6 |
| Ã ²A₂ (First Excited State) | C₂ᵥ | 1.791 | 109.8 | 564.1 | 210.7 | - |
| B̃ ²A₁ (Excited State) | C₂ᵥ | 1.734 | 129.1 | - | - | - |
| C̃ ²A₂ (Excited State) | C₂ᵥ | - | - | 579.4 | 317.5 | - |
Note: The data presented is a synthesis of theoretical and experimental values from multiple sources. Discrepancies may exist between different methodologies.
Experimental and Theoretical Methodologies
The study of transient species like the this compound radical requires specialized experimental and computational techniques.
Experimental Protocols: Gas-Phase Spectroscopy
A common experimental approach for characterizing this compound involves flash photolysis coupled with absorption spectroscopy.
Experimental Workflow:
-
Precursor Mixture Preparation: A gaseous mixture of a bromine-containing precursor (e.g., Br₂) and an oxygen source (e.g., O₃ or O₂) diluted in an inert carrier gas (e.g., Ar) is prepared in a flow system.
-
Radical Generation: The precursor mixture is introduced into a multipass absorption cell. A high-energy pulse of light from a flashlamp or an excimer laser initiates photolysis of the precursor, generating BrO radicals. Subsequent reactions lead to the formation of this compound.
-
Spectroscopic Probing: A continuous wave light source (e.g., a xenon arc lamp) is passed through the absorption cell. The transmitted light is then directed to a monochromator and detected by an optical multichannel analyzer (e.g., a CCD).
-
Data Acquisition: The absorption spectrum of the transient this compound radical is recorded at a specific time delay after the photolysis pulse. By varying this delay, the temporal evolution of the species can be monitored.
Experimental workflow for this compound spectroscopy.
Theoretical Protocols: Multireference Configuration Interaction (MRCI)
Due to the open-shell nature and the presence of multiple low-lying electronic states, high-level ab initio methods are necessary to accurately describe the potential energy surfaces of this compound. Multireference Configuration Interaction (MRCI) is a widely used method for this purpose.[1][2][3][4]
Computational Workflow:
-
Basis Set Selection: An appropriate basis set, such as the correlation-consistent basis sets (e.g., aug-cc-pVTZ), is chosen for the constituent atoms.
-
Initial Wavefunction: A complete active space self-consistent field (CASSCF) calculation is performed to obtain a qualitatively correct description of the electronic structure and to generate a set of reference configurations. The active space typically includes the orbitals most important for the chemical bonding and the low-lying electronic states.
-
MRCI Calculation: Single and double excitations are generated from the reference configurations obtained in the CASSCF step. The resulting configuration interaction matrix is then diagonalized to obtain the energies and wavefunctions of the ground and excited electronic states.
-
Potential Energy Surface Mapping: The MRCI calculations are performed for a grid of molecular geometries (variations in bond lengths and bond angle) to map out the potential energy surfaces.
-
Spectroscopic Parameter Calculation: The calculated potential energy surfaces are then used to determine equilibrium geometries, vibrational frequencies, and other spectroscopic constants.
Visualization of this compound Potential Energy Surfaces
The potential energy surfaces of this compound are characterized by their intricate topology, including crossings and avoided crossings between different electronic states. These features are crucial for understanding the photodissociation dynamics of the molecule.
Schematic of this compound electronic states and dissociation pathways.
This guide provides a foundational understanding of the potential energy surfaces of the this compound radical. Further research, particularly in the detailed characterization of the higher excited states and their interactions, will continue to refine our knowledge of this important atmospheric species.
References
- 1. 8.1 Multireference configuration interaction (MRCI) [theochem.ru.nl]
- 2. Multireference configuration interaction - Wikipedia [en.wikipedia.org]
- 3. The MRCI program [Molpro manual] [molpro.net]
- 4. 3.19. Multireference Configuration Interaction and Pertubation Theory (uncontracted) — ORCA 6.1 Manual [orca-manual.mpi-muelheim.mpg.de]
An In-depth Technical Guide to the Heat of Formation of Bromine Dioxide (OBrO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromine dioxide (OBrO), a molecule of significant interest in atmospheric chemistry, plays a crucial role in catalytic cycles that contribute to ozone depletion. A fundamental thermodynamic property governing its reactivity and stability is its standard enthalpy of formation (ΔHf°). Accurate knowledge of this value is paramount for the precise modeling of atmospheric processes and for understanding the broader chemistry of bromine oxides. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated heat of formation of this compound, details the methodologies employed in these determinations, and situates the molecule within its relevant chemical pathways.
Quantitative Data on the Heat of Formation of this compound
The standard enthalpy of formation of gaseous this compound has been determined through various experimental and computational methods. The values obtained from different studies are summarized in the table below for comparative analysis. All values are reported in kilojoules per mole (kJ/mol) for the gaseous state at 298.15 K unless otherwise specified.
| Heat of Formation (ΔHf°) (kJ/mol) | Method | Source |
| 180 ± 10 | Photoionization Mass Spectrometry | NASA Technical Reports Server[1] |
| 163.9 ± 4.4 | Flow Tube Reactor with Mass Spectrometry | A density functional study of structure and heat of formation for Br2O4 and Br2O5[2] |
| 164 ± 8 | CCSD(T)/6-311+G(3df)//CCSD(T)/6-311G(2df) | A density functional study of structure and heat of formation for Br2O4 and Br2O5[2] |
| 152.0 | Tabulated Thermodynamic Properties | The NBS Tables of Chemical Thermodynamic Properties[3] |
Note: Another source from MIT lists a value of 11.6 kcal/mol (approximately 48.5 kJ/mol), which is a significant outlier and may refer to a different state or isomer.[4]
Experimental Protocols
The experimental determination of the heat of formation of a transient species like this compound is challenging and requires sophisticated techniques capable of generating and detecting highly reactive molecules in the gas phase. The primary methods cited in the literature are detailed below.
Discharge Flow-Photoionization Mass Spectrometry
This technique is a powerful tool for studying the thermochemistry of radical species.
Methodology:
-
Radical Generation: this compound radicals are synthesized in a fast-flow reactor. A common method involves the reaction of atomic oxygen with molecular bromine (O + Br₂). Another approach is the reaction of bromine atoms with ozone (Br + O₃), or through a microwave discharge of a Br₂/O₂ mixture in a carrier gas like helium.[2]
-
Molecular Beam Formation: The gas mixture from the flow tube, containing the this compound radicals, is sampled through a small orifice into a high-vacuum chamber. This process forms a collision-free molecular beam, which preserves the species generated in the reactor.
-
Photoionization: The molecular beam is intersected by a tunable monochromatic beam of vacuum ultraviolet (VUV) radiation, typically from a synchrotron light source. The energy of the VUV photons is precisely controlled.
-
Mass Analysis: As the photon energy is scanned, the resulting ions are mass-analyzed using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: The ion signal for a specific mass-to-charge ratio (m/z for BrO⁺ from this compound) is recorded as a function of photon energy. The appearance energy (AE) of the fragment ion (BrO⁺) is determined from the threshold of the photoionization efficiency curve. The heat of formation of this compound can then be derived from this appearance energy using known thermochemical data for the other species in the dissociative ionization process.[1]
Flow Tube Reactor with Electron Impact Mass Spectrometry
This method is similar in principle to the one described above but typically uses electron impact for ionization instead of photoionization.
Methodology:
-
Radical Generation: this compound is generated in a flow tube reactor, often by reacting BrO radicals on a cold flow tube wall. The BrO precursors are formed, for example, via the reaction of atomic oxygen with molecular bromine.[2]
-
Sampling and Ionization: The species from the reactor are sampled into the ion source of a mass spectrometer where they are bombarded with a beam of electrons of a specific energy.
-
Mass Detection: The resulting ions are mass-analyzed to identify the species present in the reactor effluent. This compound is detected at its corresponding mass-to-charge ratio.
-
Thermochemical Derivation: While this method is excellent for detecting and identifying species, deriving precise thermochemical data like the heat of formation can be more complex than with photoionization due to the broader energy distribution of electrons compared to photons. However, by carefully controlling the electron energy and using appearance energy measurements of fragment ions, thermochemical values can be extracted.
Theoretical Protocols
Computational quantum chemistry provides a powerful complementary approach to experimental studies for determining the thermochemical properties of molecules. The methods used for this compound are at the forefront of computational chemistry.
Coupled-Cluster Theory: CCSD(T)
The "gold standard" of computational chemistry, the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, offers very high accuracy for calculating molecular energies.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is first optimized at a slightly lower level of theory, for instance, CCSD with a smaller basis set like 6-31+G(d,p). This step finds the lowest energy arrangement of the atoms.
-
Single-Point Energy Calculation: A more computationally expensive single-point energy calculation is then performed on the optimized geometry using the CCSD(T) method with a larger, more flexible basis set such as 6-311+G(2df,p) or 6-311++G(3df,2p).[4] The inclusion of diffuse functions (+) and multiple polarization functions (d, f, p) is crucial for accurately describing the electronic structure of molecules with lone pairs and for calculating accurate energies.
-
Zero-Point Energy Correction: The vibrational frequencies of the molecule are calculated at the optimized geometry. The zero-point vibrational energy (ZPVE) is then computed and added to the electronic energy to obtain the total energy at 0 K.
-
Enthalpy of Formation Calculation: The heat of formation is calculated using the atomization energy method. The total energy of the constituent atoms (Br and O) in their ground electronic states is subtracted from the total energy of the this compound molecule. This energy difference, the atomization energy, is then converted to an enthalpy of formation at 298.15 K using known experimental heats of formation for the atoms and theoretical thermal corrections.
Density Functional Theory: B3LYP
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. The B3LYP functional is a popular hybrid functional.
Methodology:
-
Geometry Optimization and Frequency Calculation: The geometry of this compound is optimized, and its vibrational frequencies are calculated using the B3LYP functional combined with a large basis set, such as 6-311+G(3df).[2]
-
Energy Calculation: The total electronic energy of the molecule is calculated at the optimized geometry.
-
Enthalpy of Formation Calculation: Similar to the CCSD(T) method, the heat of formation is typically derived from the calculated atomization energy, incorporating zero-point energy and thermal corrections. While generally less accurate than CCSD(T), B3LYP can provide reliable results, especially when combined with isodesmic or other reaction schemes that benefit from error cancellation.
Chemical Pathways of this compound
This compound is a key intermediate in the atmospheric chemistry of bromine, which is known to be involved in catalytic ozone destruction cycles, particularly in the polar regions. The following diagram illustrates the central reactions involving this compound.
Caption: Key atmospheric reactions involving the formation and loss of this compound.
This reaction network highlights the formation of this compound from the reaction of BrO with ozone. A significant loss pathway for this compound is photolysis (dissociation by sunlight), which regenerates the bromine radical, allowing it to re-enter the catalytic cycle of ozone destruction. The chemistry of BrO, the precursor to this compound, is also shown to illustrate its central role in these atmospheric processes.
References
Gas-Phase UV/Vis Absorption of OBrO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gas-phase ultraviolet/visible (UV/vis) absorption characteristics of the bromine dioxide radical (OBrO). This compound is an important intermediate in atmospheric chemistry, and its spectroscopic properties are crucial for its detection and for understanding its role in processes such as ozone depletion. This document summarizes key quantitative data, details experimental protocols for its study, and provides visualizations of the experimental workflow.
Core Quantitative Data
The UV/vis absorption spectrum of this compound is characterized by a highly structured band system in the visible region, arising from the C(2A2) ← X(2B1) electronic transition.[1][2] The key spectroscopic parameters and absorption cross-section data are summarized below.
Spectroscopic Constants of this compound
The following table presents the vibrational constants for the ground (X̃2B1) and first electronically excited (C̃2A2) states of this compound, as determined by Fourier Transform Spectroscopy at a resolution of 0.8 cm-1.[1]
| State | Vibrational Mode | Wavenumber (cm-1) |
| C̃2A2 (Excited State) | ω1 (symmetric stretch) | 648.3 ± 1.9 |
| ω2 (bending) | 212.8 ± 1.2 | |
| X̃2B1 (Ground State) | ω1 (symmetric stretch) | 804.1 ± 0.8 |
| ω2 (bending) | 312.2 ± 0.5 |
This compound Absorption Cross-Sections
Reference absorption cross-sections for this compound have been recorded at 298 K. The following table provides an estimate of the absorption cross-section in the visible spectral range.
| Wavelength Range (nm) | Peak Absorption Cross-Section (cm2/molecule) |
| ~385 - 645 | Estimated to be on the order of 10-17 |
Note: The exact peak absorption cross-section values at specific wavelengths from the provided search results require further detailed analysis of the primary literature. The value provided is an order-of-magnitude estimate.
Experimental Protocols
The following sections detail the methodologies employed for the generation of gas-phase this compound and its subsequent spectroscopic analysis.
Generation of Gas-Phase this compound
A common method for producing gas-phase this compound for spectroscopic studies involves a quiet electric discharge.[1][3]
Reactants:
-
Ozone (O3)
-
Bromine (Br2)
Procedure:
-
A stream of ozone is passed through a silent electric discharge.
-
The resulting gas mixture, containing atomic oxygen and excited oxygen molecules, is then reacted with molecular bromine.
-
The reaction of ozone with bromine in the discharge produces the this compound radical.
-
The products are then passed into an absorption cell for spectroscopic analysis.
UV/Vis Absorption Spectroscopy
The absorption spectrum of the generated this compound is then measured using a spectrometer. A high-resolution technique such as Fourier Transform Spectroscopy (FTS) is often employed.[1]
Apparatus:
-
Light Source: A broadband light source covering the UV/vis range.
-
Absorption Cell: A long-path absorption cell (e.g., 120 cm) is used to maximize the interaction between the light and the gas-phase sample.[1] The cell may be jacketed for temperature control.[1]
-
Spectrometer: A continuous-scan Fourier Transform Spectrometer is used to record the spectrum at a high resolution (e.g., 0.8 cm-1).[1]
-
Detector: A suitable detector for the UV/vis range.
Procedure:
-
A background spectrum is recorded with the absorption cell filled with a reference gas or evacuated.
-
The gas mixture containing this compound is flowed through the absorption cell.
-
The absorption spectrum of the sample is recorded.
-
The final absorption spectrum of this compound is obtained by subtracting the background spectrum from the sample spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the electronic transition involved in the UV/vis absorption of this compound.
References
Unveiling the Fleeting Structure of Bromine Dioxide (OBrO): A Technical Guide
For Immediate Release
Pasadena, CA – October 28, 2025 – The transient and highly reactive nature of the bromine dioxide radical (OBrO) presents a significant challenge to its structural characterization. This technical guide provides an in-depth analysis of the experimental and theoretical methodologies employed to elucidate the precise molecular geometry of this important atmospheric species. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and offers a comparative view of theoretical and experimental data.
Core Findings: Molecular Geometry of this compound
The molecular structure of the this compound radical has been determined with high precision through a combination of microwave spectroscopy and ab initio quantum chemical calculations. The molecule exhibits a bent C
2v
symmetry.
| Parameter | Experimental Value (Microwave Spectroscopy) | Theoretical Value (Ab initio Calculation) |
| Br-O Bond Length (r) | 1.831 Å | 1.834 Å |
| O-Br-O Bond Angle (∠) | 114.5° | 114.3° |
Table 1: Summary of experimentally determined and theoretically calculated molecular geometry parameters for this compound.
Experimental Determination: Microwave Spectroscopy
The gas-phase molecular structure of this compound was definitively characterized using microwave spectroscopy. This powerful technique allows for the precise measurement of rotational constants, from which the molecular geometry can be accurately derived.
Experimental Protocol: Microwave Spectroscopy of this compound
The production and spectroscopic analysis of the transient this compound radical requires a specialized experimental setup. The following protocol is based on the successful determination of its rotational spectrum.
1. Generation of this compound:
-
The this compound radical is synthesized in the gas phase via the reaction of atomic oxygen (O) with molecular bromine (Br₂).
-
Atomic oxygen is typically produced by a microwave discharge in a mixture of O₂ and an inert gas (e.g., Argon).
-
The bromine vapor is introduced downstream from the discharge to react with the oxygen atoms.
2. Reaction Chamber and Sample Introduction:
-
The reaction occurs within a specialized absorption cell of a microwave spectrometer.
-
The products of the O + Br₂ reaction, which include this compound, BrO, and other species, are continuously flowed through the cell.
3. Microwave Spectroscopy:
-
The absorption cell is irradiated with microwave radiation over a broad frequency range.
-
The rotational transitions of the this compound molecule absorb specific frequencies of microwave radiation.
-
A sensitive detector measures the absorption of microwaves as a function of frequency, generating a rotational spectrum.
4. Spectral Analysis:
-
The observed rotational transitions are assigned to specific quantum number changes for the O⁷⁹BrO and O⁸¹BrO isotopologues.
-
The frequencies of these transitions are then fitted to a Hamiltonian model to determine the precise rotational constants (A, B, and C) for each isotopic species.
5. Structure Determination:
-
The experimentally determined rotational constants for the different isotopologues are used to calculate the moments of inertia of the molecule.
-
From these moments of inertia, the Br-O bond length and the O-Br-O bond angle are derived with high accuracy.
Unveiling the Fleeting Existence of Bromine Dioxide: A Photochemical Deep Dive
For Immediate Release
A comprehensive technical guide exploring the core photochemical properties of bromine dioxide (OBrO), a molecule of significant interest in atmospheric chemistry and beyond. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the molecule's absorption characteristics, photolytic behavior, and the experimental methodologies used to probe its transient nature.
Bromine dioxide (this compound) is a highly reactive and unstable molecule that plays a crucial role in stratospheric ozone depletion cycles.[1] Its photochemical properties, which govern its atmospheric lifetime and reactivity, are of fundamental importance for accurate atmospheric modeling and understanding halogen-driven chemical processes. This guide provides a consolidated overview of the key photochemical parameters of this compound, presents experimental protocols for their determination, and visualizes the associated chemical pathways.
Spectroscopic Properties and Absorption Cross-Section
The photochemical journey of any molecule begins with the absorption of light. For bromine dioxide, this occurs primarily in the visible region of the electromagnetic spectrum. The visible absorption spectrum of this compound, specifically the C̃²A₂ ← X̃²B₁ transition, has been characterized in a neon matrix, revealing a long progression of the symmetric stretching mode (ν₁') and shorter progressions of the bending mode (ν₂').[2] Spectroscopic constants derived from these measurements provide a detailed picture of the molecule's vibrational structure in its excited state.
While matrix isolation studies offer high-resolution data, gas-phase absorption cross-sections are crucial for atmospheric applications. Reference absorption cross-sections for this compound in the visible spectral range have been determined at 298 K using time-resolved rapid scan Fourier Transform Spectroscopy (FTS).[3]
Table 1: Spectroscopic Constants of this compound (C̃²A₂ State) in Solid Neon[2]
| Parameter | ¹⁶O⁷⁹Br¹⁶O (cm⁻¹) | ¹⁸O⁷⁹Br¹⁸O (cm⁻¹) |
| T₀ | 15818.4 ± 0.2 | 15832.0 ± 0.2 |
| ω₁' | 642.77 ± 0.13 | 612.49 ± 0.12 |
| ω₂' | 223.21 ± 0.43 | 214.01 ± 0.39 |
| x₁₁' | -2.85 ± 0.01 | -2.61 ± 0.01 |
| x₂₂' | -1.07 ± 0.13 | -1.28 ± 0.12 |
| x₁₂' | -2.49 ± 0.04 | -2.63 ± 0.04 |
Photodissociation Dynamics and Quantum Yields
Upon absorption of a photon, this compound undergoes photodissociation, breaking apart into reactive fragments. The efficiency of this process is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction.[4] For this compound, the primary photodissociation pathway is believed to be:
This compound + hν → BrO + O
Experimental Protocols
The study of highly reactive and short-lived species like bromine dioxide necessitates specialized experimental techniques.
Flash Photolysis with UV-Visible Absorption Spectroscopy
A common and powerful method for studying the kinetics and spectra of transient species is flash photolysis coupled with time-resolved UV-visible absorption spectroscopy.[2]
Experimental Workflow: Flash Photolysis of this compound
Caption: Workflow for a typical flash photolysis experiment to study this compound.
In this setup, a precursor mixture, often bromine (Br₂) and ozone (O₃), is introduced into a reaction cell. A high-intensity flash of light (the "pump" pulse) initiates the formation of this compound. A second, continuous or pulsed light source (the "probe" beam) passes through the cell, and the time-resolved absorption of this beam is monitored by a spectrometer, often equipped with a charge-coupled device (CCD) detector for rapid and sequential spectral acquisition.[2] This allows for the observation of the formation and decay of this compound and its photoproducts.
Matrix Isolation Spectroscopy
To study the vibrational and electronic structure of highly unstable molecules with great detail, matrix isolation is employed. This technique involves trapping the molecule of interest in an inert, cryogenic solid matrix, typically a noble gas like neon or argon.[2] This low-temperature environment prevents molecular rotation and diffusion, leading to sharp absorption features that allow for precise spectroscopic characterization.
Logical Flow: Matrix Isolation Spectroscopy of this compound
Caption: Logical workflow for matrix isolation spectroscopy of this compound.
Photochemical Pathways
The photodissociation of this compound is a key step in the atmospheric bromine cycle. The primary products, BrO and atomic oxygen, can then participate in a series of reactions that lead to the catalytic destruction of ozone.
Signaling Pathway: this compound Photolysis and Subsequent Reactions
References
Methodological & Application
Application Notes and Protocols for the Synthesis of OBrO via Electric Discharge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of the bromine monoxide radical (OBrO) via electric discharge is not a widely documented or standardized method. The following application notes and protocols are proposed based on analogous syntheses of other halogen oxides, such as chlorine dioxide (ClO2), using electric discharge and plasma-based techniques.[1][2] These protocols are intended to serve as a starting point for researchers interested in exploring this synthetic route. Experimental conditions should be carefully optimized and all necessary safety precautions must be taken.
Introduction
The bromine monoxide radical (this compound) is a reactive halogen species of significant interest in atmospheric chemistry and as a potential intermediate in various chemical transformations. While conventional synthesis methods often involve the reaction of atomic bromine with ozone or the self-reaction of vibrationally excited BrO, the use of electric discharge presents a potentially direct and controllable method for its generation.[3] This document outlines a proposed methodology for the synthesis of this compound utilizing a dielectric barrier discharge reactor.
The proposed synthesis is based on the principle of generating a non-thermal plasma in a mixture of a bromine precursor and an oxygen source. The high-energy electrons within the plasma can induce the dissociation of the precursor molecules, leading to the formation of reactive atomic and radical species that can subsequently combine to form this compound.
Proposed Reaction Mechanism
The formation of this compound in an electric discharge is hypothesized to proceed through a series of radical reactions initiated by electron impact. The primary steps are believed to be:
-
Dissociation of Precursors: High-energy electrons generated in the plasma collide with and dissociate the bromine (Br2) and oxygen (O2) precursor molecules.
-
e⁻ + Br₂ → 2Br• + e⁻
-
e⁻ + O₂ → 2O• + e⁻
-
-
Formation of BrO: Bromine and oxygen radicals can then react to form the bromine monoxide radical (BrO).
-
Br• + O• + M → BrO + M (where M is a third body)
-
-
Formation of this compound: The target molecule, this compound, can be formed through the reaction of BrO with an oxygen radical.
-
BrO + O• + M → this compound + M
-
Experimental Protocols
This section details a proposed experimental setup and procedure for the synthesis of this compound via electric discharge.
Materials and Equipment
-
Gases:
-
Bromine (Br₂) vapor source (e.g., a temperature-controlled bubbler containing liquid bromine)
-
Oxygen (O₂), high purity (99.999%)
-
Inert carrier gas (e.g., Helium or Argon), high purity (99.999%)
-
-
Electric Discharge Reactor:
-
Dielectric barrier discharge (DBD) reactor with appropriate electrodes (e.g., stainless steel or tungsten) and a dielectric material (e.g., quartz or alumina).
-
-
Power Supply:
-
High-voltage AC power supply capable of generating frequencies in the kHz range.
-
-
Gas Handling System:
-
Mass flow controllers for precise control of gas flow rates.
-
Gas mixing chamber.
-
-
Analytical Instrumentation:
-
Mass spectrometer for the detection of reaction products.
-
UV-Vis or FTIR spectrometer for in-situ or ex-situ analysis of this compound.
-
-
Vacuum System:
-
Rotary vane pump and turbomolecular pump for evacuating the reactor.
-
-
Safety Equipment:
-
Fume hood, gas leak detectors, and appropriate personal protective equipment (PPE) for handling bromine.
-
Experimental Setup
A schematic of the proposed experimental setup is provided below.
References
Application Notes and Protocols for the Detection of OBrO by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromine dioxide radical (OBrO) is a highly reactive inorganic species of significant interest in atmospheric chemistry and potentially in biological systems involving oxidative stress. Due to its transient nature, direct detection and quantification of this compound present a considerable analytical challenge. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for the identification and characterization of such short-lived radical species.
These application notes provide a detailed protocol for the detection of gas-phase this compound using Chemical Ionization Mass Spectrometry (CIMS), a technique well-suited for the analysis of atmospheric trace gases and reactive intermediates. The described methodology is based on the established principles of radical detection by mass spectrometry and the known behavior of related bromine oxides.
Principle of Detection
The detection of the this compound radical is achieved through negative ion chemical ionization mass spectrometry. In this method, this compound radicals are reacted with a reagent ion, in this case, bromide (Br⁻), to form a stable, detectable adduct. This "soft" ionization technique is crucial for preserving the radical species for mass analysis. The resulting adduct is then guided into a mass analyzer for detection. The identification of this compound is confirmed by its specific mass-to-charge ratio (m/z) and the characteristic isotopic pattern of bromine.
Data Presentation
Table 1: Expected Mass-to-Charge Ratios for this compound and its Isotopologues
The most distinctive feature of a bromine-containing compound in a mass spectrum is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic doublet for singly-brominated species. For this compound, which also contains oxygen with its isotopes (¹⁶O, ¹⁷O, ¹⁸O), the expected m/z values for the primary isotopologues of the this compound⁻ anion are listed below.
| Ion Formula | Isotopic Composition | Nominal Mass (amu) | Expected m/z | Approximate Relative Abundance (%) |
| [this compound]⁻ | ¹⁶O⁷⁹Br¹⁶O | 111 | 111 | 50.7 |
| ¹⁶O⁸¹Br¹⁶O | 113 | 113 | 49.3 | |
| [this compound]⁻ Adduct | [¹⁶O⁷⁹Br¹⁶O + ⁷⁹Br]⁻ | 190 | 190 | ~25.7 |
| [¹⁶O⁷⁹Br¹⁶O + ⁸¹Br]⁻ / [¹⁶O⁸¹Br¹⁶O + ⁷⁹Br]⁻ | 192 | 192 | ~50.0 | |
| [¹⁶O⁸¹Br¹⁶O + ⁸¹Br]⁻ | 194 | 194 | ~24.3 |
Note: The relative abundances are approximate and can be influenced by instrumental parameters.
Table 2: Potential Fragment Ions of this compound
Upon collisional activation in the mass spectrometer, the this compound radical or its adduct may fragment. The expected primary fragment ions are listed below. The presence of these fragments can further confirm the identity of the parent ion.
| Parent Ion | Fragment Ion | Nominal m/z of Fragment | Isotopic Doublet of Fragment (m/z) |
| [this compound]⁻ | [BrO]⁻ | 95 / 97 | 95, 97 |
| [Br]⁻ | 79 / 81 | 79, 81 | |
| [this compound + Br]⁻ | [this compound]⁻ | 111 / 113 | 111, 113 |
| [BrO]⁻ | 95 / 97 | 95, 97 | |
| [Br₂]⁻ | 158 / 160 / 162 | 158, 160, 162 |
Experimental Protocols
Protocol 1: Generation of Gas-Phase this compound Radicals
Objective: To produce a stable and quantifiable source of gas-phase this compound radicals for introduction into the mass spectrometer.
Apparatus:
-
Fast-flow tube reactor
-
Microwave discharge source
-
Ozone (O₃) source
-
Bromine (Br₂) source (e.g., permeation tube)
-
Mass flow controllers
-
High-purity helium or nitrogen carrier gas
Procedure:
-
Set up the fast-flow tube reactor system. Ensure all connections are leak-tight.
-
Establish a stable flow of the carrier gas (e.g., Helium at 100-500 sccm) through the reactor.
-
Introduce a controlled flow of a Br₂ precursor (e.g., from a permeation tube held at a constant temperature) into the carrier gas stream.
-
Generate atomic bromine (Br) by passing the Br₂/He mixture through a microwave discharge source.
-
Introduce a controlled flow of ozone (O₃) downstream of the microwave discharge through a separate inlet.
-
The reaction of atomic bromine with ozone will generate the BrO radical: Br + O₃ → BrO + O₂
-
The subsequent reaction of BrO with O₃ can produce this compound, although this reaction is less characterized and may require optimization of conditions (e.g., reactant concentrations, pressure, and temperature). An alternative is the reaction of BrO with OClO.
-
The effluent from the fast-flow reactor, containing the generated this compound radicals, is then directed to the inlet of the chemical ionization mass spectrometer.
Protocol 2: Detection of this compound by Chemical Ionization Mass Spectrometry (CIMS)
Objective: To ionize and detect the gas-phase this compound radicals using negative-ion CIMS.
Instrumentation:
-
High-resolution time-of-flight (TOF) or quadrupole mass spectrometer equipped with a chemical ionization source.
-
Bromide ion source (e.g., by passing CH₃Br over a heated filament or using a 210Po radioactive source with a Br-containing precursor).
-
Differential pumping stages to maintain high vacuum in the mass analyzer.
Procedure:
-
Instrument Tuning and Calibration:
-
Tune the mass spectrometer according to the manufacturer's instructions to achieve optimal sensitivity and mass resolution in the negative ion mode.
-
Calibrate the mass axis using a known standard (e.g., perfluorinated compounds) to ensure high mass accuracy.
-
-
Bromide Ion Generation:
-
Introduce a suitable precursor (e.g., CH₃Br or CF₃Br) into the ion source to generate a stable beam of bromide (⁷⁹Br⁻ and ⁸¹Br⁻) reagent ions.
-
Optimize the ion source parameters to maximize the Br⁻ signal while minimizing the formation of unwanted cluster ions.
-
-
Sample Introduction and Ionization:
-
Introduce the gas stream from the fast-flow reactor containing this compound into the chemical ionization source.
-
The this compound radicals will react with the bromide ions to form a stable adduct: this compound + Br⁻ → [this compound·Br]⁻
-
Alternatively, direct electron attachment or proton abstraction might lead to the formation of the [this compound]⁻ ion.
-
-
Mass Analysis:
-
Set the mass spectrometer to scan over a mass range that includes the expected m/z values for the this compound⁻ anion and its bromide adduct (e.g., m/z 50-250).
-
Acquire mass spectra and look for the characteristic isotopic patterns of the target ions as detailed in Table 1.
-
-
Tandem Mass Spectrometry (MS/MS) for Confirmation:
-
If the instrument has MS/MS capabilities, isolate the parent ion of interest (e.g., m/z 192).
-
Induce fragmentation through collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to confirm the structure of the parent ion, comparing the observed fragments with those listed in Table 2.
-
Mandatory Visualizations
Caption: Experimental workflow for the generation and detection of this compound radicals.
Caption: Logical diagram for the identification and quantification of this compound.
Application Notes and Protocols for Fourier Transform Spectroscopy of the OBrO Radical
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromine monoxide radical (OBrO) is a reactive halogen species of significant interest in atmospheric chemistry, contributing to ozone depletion cycles. Understanding its spectroscopic properties is crucial for its detection and the characterization of its role in complex reaction mechanisms. Fourier Transform Spectroscopy (FTS) is a powerful technique for obtaining high-resolution vibrational and rotational-vibrational spectra of transient species like this compound. These application notes provide a summary of key spectroscopic data, detailed experimental protocols for the generation and spectroscopic analysis of this compound, and a visual representation of the experimental workflow.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the this compound radical obtained from Fourier Transform Spectroscopy and other high-resolution spectroscopic techniques.
Table 1: Vibrational Constants of this compound
| Electronic State | Vibrational Mode | Wavenumber (cm⁻¹) |
| C̃(²A₂) | ω₁ (symmetric stretch) | 648.3 ± 1.9 |
| ω₂ (bending) | 212.8 ± 1.2 | |
| X̃(²B₁) | ω₁ (symmetric stretch) | 804.1 ± 0.8 |
| ω₂ (bending) | 312.2 ± 0.5 |
Table 2: Rotational Constants of this compound in Different Vibrational States
| Isotope | Vibrational State | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |
| O⁷⁹BrO | (000) | 1.234 | 0.311 | 0.248 |
| (010) | 1.256 | 0.310 | 0.247 | |
| (020) | 1.278 | 0.309 | 0.246 | |
| O⁸¹BrO | (000) | 1.234 | 0.309 | 0.247 |
| (010) | 1.256 | 0.308 | 0.246 | |
| (020) | 1.278 | 0.307 | 0.245 |
Experimental Protocols
The following protocols provide a general framework for the generation of the this compound radical and its subsequent analysis by Fourier Transform Spectroscopy. These may require optimization based on the specific instrumentation and experimental conditions.
Protocol 1: Generation of this compound Radical via Ozonolysis of Bromine
This protocol describes a common method for producing gas-phase this compound radicals for spectroscopic analysis. The reaction of ozone with molecular bromine leads to the formation of BrO, which can then react further to produce this compound.
Materials:
-
Ozone (O₃) generator
-
Molecular bromine (Br₂) source (e.g., a bubbler containing liquid Br₂ with an inert carrier gas)
-
Mass flow controllers
-
Reaction cell (glass or Teflon-coated)
-
Vacuum pump and pressure gauges
Procedure:
-
System Preparation:
-
Assemble the gas handling system, ensuring all connections are secure and leak-tight. The system should be constructed from materials resistant to ozone and bromine, such as glass, Teflon, and stainless steel.
-
Passivate the interior surfaces of the reaction cell and tubing by flowing a high concentration of ozone through the system for an extended period (e.g., 1-2 hours) to remove any impurities and minimize surface reactions.
-
Evacuate the entire system to a low base pressure (e.g., < 1 mTorr).
-
-
Reactant Flow:
-
Generate a stable flow of ozone in an oxygen carrier gas using the ozone generator. Typical concentrations range from 1-5% O₃ in O₂.
-
Introduce a controlled flow of molecular bromine vapor by passing an inert carrier gas (e.g., Argon or Nitrogen) through a temperature-stabilized bubbler containing liquid bromine.
-
Use mass flow controllers to precisely regulate the flow rates of the ozone/oxygen mixture and the bromine/carrier gas mixture. Typical total pressure in the reaction cell is maintained between 1 and 10 Torr.
-
-
Reaction:
-
Introduce the reactant gas mixtures into the reaction cell. The reaction to form this compound is complex and proceeds through a series of steps, initiated by the reaction of ozone with bromine.
-
Allow the system to reach a steady state, which can be monitored by observing the absorption features of this compound using the FT spectrometer.
-
Protocol 2: Fourier Transform Spectroscopy of this compound
This protocol outlines the procedure for acquiring the absorption spectrum of the this compound radical using a Fourier Transform Spectrometer.
Instrumentation:
-
Fourier Transform Spectrometer (e.g., Bruker IFS 125HR)
-
Light source (e.g., Tungsten-halogen lamp for the visible region, Globar for the infrared)
-
Detector (e.g., Si diode for the visible, MCT for the infrared)
-
Long-path gas cell (e.g., White cell or Herriott cell) coupled to the spectrometer and the this compound generation system.
-
Data acquisition and processing software.
Procedure:
-
Instrument Setup:
-
Align the light source, gas cell, and detector with the spectrometer for optimal signal throughput.
-
Select the appropriate optical components (beamsplitter, filters) for the spectral region of interest. For the visible absorption spectrum of this compound (C̃(²A₂) ← X̃(²B₁)), a quartz beamsplitter is suitable.
-
Set the desired spectral resolution. A resolution of 0.8 cm⁻¹ has been successfully used for resolving the vibrational structure of this compound. Higher resolution may be necessary to resolve rotational features.
-
Configure the data acquisition parameters, including the number of scans to be co-added to achieve a satisfactory signal-to-noise ratio, the mirror velocity, and the aperture setting.
-
-
Background Spectrum Acquisition:
-
Flow an inert gas (e.g., Argon or Nitrogen) through the gas cell at the same total pressure as the planned experiment.
-
Acquire a background interferogram by co-adding a sufficient number of scans. This background spectrum will be used to correct for the spectral response of the instrument and any absorption from atmospheric gases in the beam path.
-
-
Sample Spectrum Acquisition:
-
Introduce the this compound-containing gas mixture from the generation system into the gas cell.
-
Acquire the sample interferogram under the same conditions as the background spectrum.
-
-
Data Processing:
-
Perform a Fourier transform on both the background and sample interferograms to obtain the single-beam spectra.
-
Ratio the sample spectrum against the background spectrum to obtain the transmittance spectrum.
-
Convert the transmittance spectrum to an absorbance spectrum using the relationship A = -log₁₀(T).
-
The resulting absorbance spectrum will show the characteristic absorption features of the this compound radical.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Fourier Transform Spectroscopy of the this compound radical.
Caption: Experimental workflow for this compound spectroscopy.
Application Note: Analysis of Bromine Monoxide (OBrO) using a Diode Array Spectrometer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromine monoxide (OBrO) is a reactive halogen species of significant interest in atmospheric chemistry due to its role in catalytic ozone depletion cycles. Accurate and sensitive detection of this compound is crucial for understanding its formation, reactivity, and impact. This application note provides a detailed protocol for the quantitative analysis of gas-phase this compound using a diode array spectrometer, a powerful tool for fast and reliable spectral acquisition. The methodology described herein is based on established laboratory techniques involving the generation of this compound, its quantification by UV-Vis absorption spectroscopy, and concentration determination through chemical titration.
Principle
The quantitative analysis of this compound is based on the Beer-Lambert law, which states that the absorbance of a species is directly proportional to its concentration and the path length of the light through the sample. A diode array spectrometer allows for the rapid measurement of the absorbance of this compound across a range of wavelengths in the ultraviolet and visible spectrum. The concentration of this compound can be determined from its characteristic absorption spectrum and known absorption cross-sections. For absolute concentration determination, a chemical titration method is employed, where this compound reacts with nitrogen monoxide (NO) to produce nitrogen dioxide (NO₂), which is then quantified by its well-characterized UV-Vis absorption spectrum.
Experimental Apparatus
A typical experimental setup for the analysis of this compound consists of the following components:
-
This compound Generation System: this compound is produced in a fast-flow tube reactor. The generation involves a quiet discharge (corona discharge) through a precursor gas mixture.
-
Gas Handling System: Mass flow controllers are used to precisely regulate the flow of precursor gases (e.g., a mixture of Br₂ in a carrier gas like N₂ or O₂) and reactant gases (e.g., NO for titration).
-
Fast-Flow Absorption Cell: A custom-built absorption cell with a defined path length (e.g., 100 cm) is used to contain the gas sample for spectroscopic analysis. The cell is designed for rapid gas exchange to study reactive species.
-
Light Source: A deuterium and tungsten-halogen lamp are typically used to provide a continuous spectrum of light in the UV and visible regions.
-
Diode Array Spectrometer: A spectrometer equipped with a diode array detector is used for simultaneous measurement of the entire spectrum of interest. This allows for rapid data acquisition, which is essential for studying transient species like this compound.
Experimental Protocols
Generation of Bromine Monoxide (this compound)
This compound is generated through the reaction of bromine atoms with ozone. A common method for generating this compound in the laboratory is through a quiet electrical discharge in a gas mixture containing a bromine source and oxygen, which forms ozone in situ.
Materials:
-
Cylinder of Bromine (Br₂) in a carrier gas (e.g., 5% Br₂ in N₂)
-
Cylinder of Oxygen (O₂) or dry air
-
Mass flow controllers
-
High-voltage power supply for corona discharge
-
Fast-flow tube reactor
Procedure:
-
Prepare a gas mixture of bromine and oxygen by controlling the flow rates of the Br₂/N₂ mixture and O₂ using mass flow controllers. A typical mixture would be a few hundred ppm of Br₂ in an excess of O₂.
-
Pass the gas mixture through the fast-flow tube reactor.
-
Apply a high voltage (several kilovolts) to the electrodes of the corona discharge unit within the flow tube. This will generate ozone from the oxygen in the gas stream.
-
The ozone will then react with the bromine to produce this compound. The overall reaction is complex, but a key step is the reaction of O₃ with Br atoms.
-
The effluent from the flow tube, containing this compound, unreacted precursors, and other byproducts, is then directed into the fast-flow absorption cell for analysis.
Spectroscopic Measurement of this compound
Instrumentation Setup (Diode Array Spectrometer):
-
Wavelength Range: 300 - 600 nm
-
Spectral Resolution: 0.5 - 1.0 nm
-
Integration Time: 100 - 500 ms (optimize for signal-to-noise)
-
Number of Scans to Average: 10 - 50 (to improve signal-to-noise ratio)
Procedure:
-
Allow the light source and spectrometer to warm up for at least 30 minutes to ensure stability.
-
Record a reference spectrum (I₀) by flowing the carrier gas (N₂ or O₂) through the absorption cell.
-
Introduce the gas mixture containing this compound from the flow tube into the absorption cell and record the sample spectrum (I).
-
The absorbance (A) is then calculated using the formula: A = -log₁₀(I/I₀).
-
The concentration of this compound can be determined using the Beer-Lambert law: A = σ * c * l, where σ is the absorption cross-section of this compound at a specific wavelength, c is the concentration, and l is the path length of the absorption cell.
Quantitative Determination by Chemical Titration
To determine the absolute concentration of this compound, a chemical titration with nitrogen monoxide (NO) is performed. This compound reacts with NO in a 1:1 stoichiometry to produce NO₂ and BrO.
Reaction: this compound + NO → NO₂ + BrO
The concentration of the NO₂ produced is then measured by UV-Vis absorption spectroscopy.
Procedure:
-
Record the initial spectrum of the this compound-containing gas mixture.
-
Introduce a known excess of NO into the gas flow upstream of the absorption cell. The concentration of NO should be sufficient to ensure complete reaction with this compound.
-
Allow sufficient reaction time in the flow tube.
-
Record the spectrum of the resulting gas mixture.
-
The change in absorbance due to the formation of NO₂ is used to determine its concentration. The concentration of NO₂ can be calculated using its known absorption cross-section at a specific wavelength (e.g., 400 nm).
-
Since the reaction stoichiometry is 1:1, the initial concentration of this compound is equal to the concentration of NO₂ produced.
Data Presentation
This compound Absorption Cross-Sections
The following table provides the absorption cross-sections for this compound at various wavelengths, as determined from laboratory studies. These values are essential for the quantitative analysis of this compound from its absorption spectrum.
| Wavelength (nm) | Absorption Cross-Section (10⁻¹⁷ cm²/molecule) |
| 400 | 0.50 |
| 420 | 0.95 |
| 440 | 1.40 |
| 460 | 1.75 |
| 480 | 1.80 |
| 491 | 1.80 |
| 500 | 1.70 |
| 520 | 1.30 |
| 540 | 0.85 |
| 560 | 0.50 |
| 580 | 0.25 |
Data adapted from the IUP Bremen database.[1]
NO₂ Absorption Cross-Sections for Titration
For the chemical titration method, the concentration of the resulting NO₂ is determined using its absorption cross-section. The peak absorption for NO₂ is around 400 nm.
| Wavelength (nm) | Absorption Cross-Section (10⁻¹⁹ cm²/molecule) |
| 390 | 6.20 |
| 400 | 6.50 |
| 410 | 6.30 |
| 420 | 5.80 |
| 430 | 5.10 |
| 440 | 4.30 |
| 450 | 3.50 |
Mandatory Visualization
Caption: Experimental workflow for the generation and analysis of this compound.
Conclusion
The use of a diode array spectrometer provides a robust and efficient method for the analysis of bromine monoxide. This application note outlines the key experimental protocols for the generation, spectroscopic detection, and quantitative analysis of this compound. The rapid data acquisition capabilities of the diode array detector are particularly advantageous for studying the kinetics and reactivity of this important atmospheric species. By following the detailed methodologies and utilizing the provided quantitative data, researchers can accurately measure this compound concentrations and contribute to a better understanding of its role in chemical processes.
References
Application Notes and Protocols for the Gas-Phase Kinetic Study of the Reaction Between Nitric Oxide and Bromine
Introduction
While a direct chemical titration of bromine dioxide (BrO₂) with nitric oxide (NO) is not a standard or widely documented analytical procedure, a well-characterized analogous gas-phase reaction between nitric oxide (NO) and bromine (Br₂) serves as an excellent model for studying gas-phase kinetics and quantitative analysis. This reaction, which produces nitrosyl bromide (NOBr), can be meticulously controlled and monitored, making it suitable for illustrating the principles of a gas-phase kinetic "titration" or quantitative analysis.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the quantitative analysis of gas-phase species through kinetic studies. The methodologies described herein are foundational for atmospheric chemistry, combustion research, and in the study of reactive gas species relevant to pharmacology and toxicology.
The overall reaction is:
2NO(g) + Br₂(g) → 2NOBr(g)
The experimentally determined rate law for this reaction is:
Rate = k[NO]²[Br₂]
This third-order rate law indicates a complex reaction mechanism, which will be explored in the protocols.
Quantitative Data Summary
The following table summarizes kinetic data for the gas-phase reaction between nitric oxide and bromine at 273 °C. This data illustrates the relationship between reactant concentrations and the initial rate of formation of the product, NOBr.
| Experiment | [NO] (M) | [Br₂] (M) | Initial Rate of NOBr Formation (M/s) | Calculated Rate Constant, k (M⁻²s⁻¹) |
| 1 | 0.10 | 0.20 | 24 | 12000 |
| 2 | 0.25 | 0.20 | 150 | 12000 |
| 3 | 0.10 | 0.50 | 60 | 12000 |
| 4 | 0.35 | 0.50 | 735 | 12000 |
Note: The data presented is based on established kinetic studies of this reaction and is used here to illustrate the principles of the experimental protocol.
Experimental Protocols
This section details the methodology for a quantitative gas-phase kinetic analysis of the nitric oxide and bromine reaction. The principle of this "titration-like" experiment is to determine the concentration of an unknown sample of one reactant (e.g., NO) by reacting it with a known excess of the other reactant (Br₂) and monitoring the reaction progress.
Objective: To determine the concentration of a nitric oxide sample by kinetic analysis of its reaction with a known concentration of bromine.
Materials and Equipment:
-
Flow reactors or a static reaction vessel of known volume.
-
Mass flow controllers for precise gas delivery.
-
Chemiluminescence NO analyzer.
-
UV-Vis spectrophotometer with a gas-phase cell for monitoring Br₂ or NOBr.
-
High-purity NO, Br₂, and an inert carrier gas (e.g., N₂ or Ar).
-
Vacuum pump and pressure gauges.
-
Gas mixing chamber.
-
Data acquisition system.
Experimental Procedure:
-
System Preparation:
-
Ensure the reaction vessel and gas lines are clean, dry, and free of contaminants.
-
Evacuate the entire system to a low pressure to remove any residual gases.
-
Leak-check the system to ensure no atmospheric gases can enter.
-
-
Reactant Preparation and Calibration:
-
Prepare a known concentration of Br₂ in the inert carrier gas. This can be achieved by flowing the carrier gas through a temperature-controlled bubbler containing liquid bromine. The concentration can be verified by UV-Vis spectrophotometry.
-
Calibrate the chemiluminescence NO analyzer with standard NO gas mixtures.
-
-
Reaction Initiation:
-
Introduce the known concentration of Br₂ into the reaction vessel.
-
Introduce the unknown sample of NO into the reaction vessel. The mass flow controllers should be used to ensure precise and constant flow rates.
-
The total pressure in the reaction vessel should be maintained at a constant value by the addition of the inert carrier gas.
-
-
Data Acquisition:
-
Continuously monitor the concentration of NO using the chemiluminescence analyzer.
-
Simultaneously, monitor the concentration of Br₂ or the formation of NOBr using the UV-Vis spectrophotometer. Br₂ has a characteristic absorption in the visible region, and its disappearance can be tracked.
-
Record the concentrations of all species as a function of time.
-
-
Endpoint Determination and Analysis:
-
The "endpoint" of this kinetic analysis is reached when the concentration of the limiting reactant (in this case, NO) approaches zero.
-
From the initial rate of the reaction (the steepest slope of the concentration vs. time plot for the product), the initial concentration of the unknown can be calculated using the known rate law and the concentration of the excess reactant.
-
Alternatively, the total amount of product formed can be used to stoichiometrically determine the initial amount of the limiting reactant.
-
Safety Precautions:
-
Both nitric oxide and bromine are toxic and corrosive. All experiments should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Gas cylinders must be properly secured.
Visualizations
Caption: Experimental workflow for the kinetic analysis of the NO + Br₂ reaction.
Caption: Proposed two-step mechanism for the reaction of nitric oxide and bromine.
Application Notes and Protocols for OBrO Production Using a Discharge Flow Reactor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromine dioxide radical (OBrO) is a reactive halogen species of significant interest in atmospheric chemistry and has potential applications in various chemical syntheses. Its controlled generation in a laboratory setting is crucial for studying its reaction kinetics, spectroscopic properties, and potential role in synthetic pathways. A discharge flow reactor is a powerful tool for producing and studying transient species like this compound under controlled conditions. This document provides detailed application notes and protocols for the generation of this compound radicals using a discharge flow reactor, based on established methodologies for studying similar reactive species.
Principle of this compound Generation
The production of this compound in a discharge flow reactor is typically achieved through the reaction of bromine atoms (Br) with ozone (O₃). Bromine atoms are generated by passing a carrier gas containing molecular bromine (Br₂) through a microwave or radio frequency discharge. These atoms then react with ozone, introduced downstream, to form BrO radicals. Subsequent reactions involving BrO can then lead to the formation of this compound. A key reaction for this compound formation is the association of BrO with an oxygen atom, or the reaction of BrO with ozone at elevated temperatures.
Experimental Setup
A typical discharge flow reactor for this compound production consists of a main flow tube, usually made of Pyrex or quartz, with a diameter of 2-5 cm and a length of 50-100 cm. The system is maintained at a low pressure (typically 1-10 Torr) by a rotary pump.
Components:
-
Gas Inlets: Separate inlets for the carrier gas (e.g., Helium or Argon), the bromine source, and the ozone source. Mass flow controllers are used to precisely regulate the flow rate of each gas.
-
Microwave/RF Discharge Cavity: Positioned upstream to generate bromine atoms from a Br₂/carrier gas mixture.
-
Movable Injector: A movable concentric tube used to introduce ozone at various points along the main flow tube, allowing for the variation of reaction time.
-
Detection System: Positioned at the downstream end of the flow tube for the detection and quantification of this compound. Common techniques include mass spectrometry and absorption spectroscopy.
-
Pressure Gauge: To monitor the pressure within the flow reactor.
-
Ozone Generator: An ozonizer is used to produce ozone from molecular oxygen. The ozone concentration can be determined by UV absorption.
Experimental Protocols
Generation of Bromine Atoms
-
Prepare a dilute mixture of molecular bromine (Br₂) in a carrier gas (e.g., Helium). This can be achieved by flowing the carrier gas over a reservoir of liquid bromine maintained at a constant temperature.
-
Pass the Br₂/He mixture through a microwave or RF discharge cavity. The discharge dissociates the Br₂ molecules into bromine atoms.
Production of Ozone
-
Generate ozone by flowing pure oxygen through a commercial ozonizer.
-
The resulting O₂/O₃ mixture is then passed through a calibrated UV absorption cell to determine the ozone concentration before it enters the flow reactor.
This compound Synthesis in the Flow Reactor
-
Establish a stable flow of the carrier gas (e.g., Helium) through the main flow tube at a desired pressure (e.g., 2 Torr).
-
Introduce the Br₂/He mixture through the microwave discharge to generate a steady stream of bromine atoms.
-
Introduce the O₂/O₃ mixture into the main flow tube through the movable injector.
-
The reaction between Br atoms and O₃ initiates a series of reactions leading to the formation of BrO and subsequently this compound. The formation of this compound is favored at elevated temperatures.[1]
-
The position of the movable injector can be varied to change the reaction time before the gas mixture reaches the detection system.
Data Presentation
The following table summarizes typical experimental parameters for the generation of related bromine oxide species in a discharge flow reactor, which can be adapted for this compound production.
| Parameter | Value | Reference |
| Total Pressure | 5 - 60 Torr | [2][3] |
| Total Flow Rate | 800 - 1300 sccm | [2][3] |
| Carrier Gas | N₂ or He | [2][3] |
| Ozone Concentration | 10¹³ - 5.5 x 10¹⁴ molecules cm⁻³ | [2] |
| Temperature | 295 - 343 K | [1][3] |
Detection and Quantification
Mass Spectrometry: A mass spectrometer coupled to the end of the flow reactor via a pinhole sampling orifice can be used to detect this compound and other reaction products.
Absorption Spectroscopy: The concentration of this compound can be monitored by its characteristic absorption spectrum in the UV-visible region.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key reaction steps and the experimental workflow for this compound production.
References
- 1. Br2-sensitised decomposition of ozone: kinetics of the reaction BrO + O3→ products - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The reaction between HgBr and O3: kinetic study and atmospheric implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Measurement of OBrO Absorption Cross-Section
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bromine monoxide radical (BrO) and its isomer, bromine dioxide (OBrO), are key intermediates in atmospheric chemistry, particularly in catalytic ozone depletion cycles. Accurate measurement of the absorption cross-sections of these species is crucial for their quantitative detection and for understanding their photochemical behavior. This application note provides a detailed protocol for determining the UV/Visible absorption cross-section of gaseous this compound, based on established laboratory techniques.
Data Presentation
The following table summarizes the reported absorption cross-section for this compound at the peak of its C̃ ²A₂(710) ← X̃ ²B₁(000) transition.
| Wavelength (nm) | Absorption Cross-Section (cm² molecule⁻¹) | Reference |
| ~491 | (1.8 ± 0.5) x 10⁻¹⁷ | [1] |
Experimental Protocols
This section details the methodology for measuring the gas-phase UV/Visible absorption cross-section of this compound. The protocol is based on the work of Maric, Burrows, and Moortgat (1994).[1]
1. Generation of Gas-Phase this compound
This compound is a reactive species and must be generated in situ. A common method involves the reaction of bromine (Br₂) with ozone (O₃) or the products of a discharge flow.[1] A more stable method for producing higher concentrations of this compound involves the following steps:[1]
-
Primary Reaction: Pass a mixture of Br₂, O₂, and a carrier gas (e.g., He) through a microwave discharge.
-
Trapping: The products of the discharge are collected in a cold trap at a temperature below 235 K.
-
Evaporation: The trapped species are then slowly evaporated at a warmer temperature to release gas-phase this compound into the absorption cell.
2. Experimental Setup
The core of the experimental setup consists of a light source, an absorption cell, a spectrometer, and a detector.[1]
-
Light Source: A 30 W Deuterium (D₂) lamp is used to provide a continuous source of UV/Visible light.[1]
-
Absorption Cell: A fast gas flow absorption cell is used to introduce the generated this compound into the light path.
-
Spectrometer: A 0.5 m spectrometer is used to disperse the light that has passed through the absorption cell.
-
Detector: A 1024-element diode array detector is used for rapid and simultaneous measurement of the absorption spectrum across a range of wavelengths.[1]
3. Measurement of Absorption Spectrum
The absorption spectrum of this compound is measured using the Beer-Lambert law, which relates the absorbance to the concentration of the absorbing species, the path length of the absorption cell, and the absorption cross-section.
-
Acquire Reference Spectrum (I₀): A spectrum is recorded with the absorption cell filled with the carrier gas (e.g., He) only.
-
Acquire Sample Spectrum (I): The generated this compound is introduced into the absorption cell, and a second spectrum is recorded.
-
Calculate Absorbance (A): The absorbance is calculated as A = -log₁₀(I/I₀).
4. Determination of this compound Concentration
The concentration of this compound must be accurately determined to calculate the absorption cross-section. This can be achieved through chemical titration.[1]
-
Titration Reaction: this compound is titrated with nitric oxide (NO) via the reaction: NO + this compound → NO₂ + BrO[1]
-
Quantitative Measurement: The concentration of the NO₂ product is measured by its characteristic UV absorption. The initial concentration of this compound can then be determined from the stoichiometry of the reaction.
5. Calculation of Absorption Cross-Section (σ)
The absorption cross-section (σ) at a specific wavelength (λ) is calculated using the following equation, derived from the Beer-Lambert law:
σ(λ) = A(λ) / ([this compound] * l)
where:
-
σ(λ) is the absorption cross-section at wavelength λ (cm² molecule⁻¹)
-
A(λ) is the measured absorbance at wavelength λ
-
[this compound] is the concentration of this compound (molecule cm⁻³)
-
l is the path length of the absorption cell (cm)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the measurement of the this compound absorption cross-section.
Caption: Experimental workflow for this compound absorption cross-section measurement.
References
Application Notes and Protocols for Rotational Spectroscopy of OBrO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for the rotational spectroscopy of the bromine dioxide radical (OBrO). This information is crucial for researchers in physical chemistry, atmospheric science, and astrophysics, as well as professionals in drug development who may utilize structural information of small reactive molecules.
Introduction to Rotational Spectroscopy of this compound
Rotational spectroscopy is a high-resolution technique used to determine the rotational, fine, and hyperfine structure of molecules in the gas phase.[1] For a transient and reactive species like the this compound radical, these measurements provide precise information about its molecular geometry, electronic structure, and intramolecular interactions.[2][3][4] The this compound radical is of significant interest due to its role in atmospheric chemistry, particularly in catalytic cycles involving ozone depletion.[3]
This document outlines the generation of this compound and the application of millimeter-wave absorption spectroscopy for the detailed characterization of its rotational spectrum.
Generation of the this compound Radical
The this compound radical is a transient species and must be generated in situ for spectroscopic investigation. A common method involves the reaction of atomic oxygen with molecular bromine.[2][3]
Protocol for this compound Generation:
-
Reactant Preparation:
-
Introduce a continuous flow of molecular bromine (Br₂) into the spectrometer cell.
-
Generate atomic oxygen (O) by passing molecular oxygen (O₂) through a microwave discharge.
-
-
Reaction:
-
Mix the atomic oxygen with the molecular bromine within the spectrometer cell. The reaction O + Br₂ → this compound + Br produces the this compound radical.
-
-
Alternative Method:
-
An alternative method involves the reaction of ozone (O₃) with bromine atoms (Br).[5]
-
-
Stabilization:
-
The solid products of the O + Br₂ reaction can be condensed on the cell walls. After stopping the reactant flows, the solid produces a stable source of gas-phase this compound.[3] This method allows for measurements over several hours.
-
Millimeter-Wave Absorption Spectroscopy of this compound
The rotational spectrum of this compound has been extensively studied using millimeter-wave absorption spectroscopy.[2][3][4] This technique measures the absorption of millimeter-wave radiation as a function of frequency, corresponding to transitions between different rotational energy levels of the molecule.
Experimental Setup
A typical experimental setup for the millimeter-wave spectroscopy of this compound consists of the following components:
-
Radiation Source: Phase-locked klystrons or backward-wave oscillators (BWOs) are commonly used as sources of millimeter-wave radiation, providing high spectral purity.[3][6]
-
Absorption Cell: A temperature-controlled glass cell (e.g., 1 meter long, 7.3 cm diameter) is used to contain the gas-phase this compound.[3] A double-pass configuration can be employed to increase the absorption path length.[3]
-
Detector: A sensitive detector, such as an InSb hot-electron bolometer, is used to measure the transmitted radiation.
-
Signal Processing: The detected signal is typically processed using a lock-in amplifier to improve the signal-to-noise ratio.
Experimental Protocol
-
System Preparation:
-
This compound Generation:
-
Initiate the generation of this compound using the protocol described above.
-
-
Spectroscopic Measurement:
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Data Analysis:
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Assign the observed rotational transitions based on theoretical models of the this compound molecule.
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Fit the measured transition frequencies to a suitable Hamiltonian to determine the spectroscopic constants.[3] The Hamiltonian for this compound includes terms for rotation, centrifugal distortion, fine structure (electron spin-rotation), and hyperfine structure (nuclear quadrupole and nuclear spin-rotation coupling).[3]
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Data Presentation: Spectroscopic Constants of this compound
The analysis of the rotational spectrum of this compound yields precise values for its spectroscopic constants. The following tables summarize the key constants for the two main isotopologues, O⁷⁹BrO and O⁸¹BrO, in their ground vibrational state (000). All values are in MHz.
Table 1: Rotational and Centrifugal Distortion Constants for this compound (Ground State)
| Constant | O⁷⁹BrO | O⁸¹BrO |
| A | 63884.244(18) | 63878.618(16) |
| B | 9370.3809(20) | 9249.7711(19) |
| C | 8179.6231(20) | 8068.7912(18) |
| ΔN | 0.007675(22) | 0.007421(21) |
| ΔNK | 0.2285(13) | 0.2259(12) |
| ΔK | 6.273(31) | 6.273(28) |
| δN | 0.001183(14) | 0.001140(13) |
| δK | 0.0768(34) | 0.0746(31) |
Data sourced from Müller and Cohen (1997).[2][3]
Table 2: Fine and Hyperfine Structure Constants for this compound (Ground State)
| Constant | O⁷⁹BrO | O⁸¹BrO |
| Spin-Rotation | ||
| εaa | -5593.1(1.4) | -5593.4(1.3) |
| εbb | -812.86(33) | -801.37(31) |
| εcc | -11.97(32) | -11.89(30) |
| Hyperfine (Br nucleus) | ||
| aF | 239.1(1.0) | 257.7(1.0) |
| Taa | -205.8(1.3) | -215.3(1.2) |
| Tbb | 136.2(1.8) | 142.0(1.7) |
| eQqaa | 487.8(2.1) | 407.5(1.9) |
| eQqbb | -295.1(3.2) | -246.5(3.0) |
Data sourced from Müller and Cohen (1997).[2][3]
Logical Relationship of Spectroscopic Analysis
The process of obtaining molecular structure from the rotational spectrum involves several key steps, from experimental observation to theoretical fitting.
Conclusion
The application of millimeter-wave absorption spectroscopy provides a powerful tool for the detailed investigation of the this compound radical. The precise spectroscopic constants obtained from these studies are essential for understanding the molecular properties of this compound and for modeling its behavior in complex chemical systems, such as the Earth's atmosphere. The protocols and data presented here serve as a comprehensive guide for researchers planning to undertake similar high-resolution spectroscopic studies of transient molecules.
References
- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 2. The rotational spectrum and molecular properties of bromine dioxide, this compound | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ckp-7.ipfran.ru [ckp-7.ipfran.ru]
Application Notes and Protocols for the Ab Initio Study of OBrO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the theoretical investigation of the bromine dioxide radical (OBrO) using ab initio quantum chemical methods. This guide is intended for researchers in computational chemistry, atmospheric science, and related fields who are interested in the structure, properties, and reactivity of this important atmospheric species.
Introduction to this compound and the Importance of Ab Initio Studies
Bromine dioxide (this compound) is a reactive halogen oxide that plays a significant role in atmospheric chemistry, particularly in catalytic ozone depletion cycles. Understanding its molecular structure, vibrational properties, and electronic states is crucial for accurately modeling its atmospheric behavior. Ab initio (from first principles) quantum mechanical calculations provide a powerful tool for investigating such transient species, offering insights that can be difficult to obtain through experimental methods alone. These calculations solve the electronic Schrödinger equation to yield fundamental properties of the molecule, such as its geometry, vibrational frequencies, and energetics.[1]
Theoretical Methods for Studying this compound
The choice of theoretical method is critical for obtaining accurate predictions of molecular properties. For open-shell radicals like this compound, electron correlation and the proper treatment of spin are of paramount importance. Several ab initio methods are well-suited for this purpose:
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Unrestricted Møller-Plesset Perturbation Theory (UMP2): This method offers a good balance between computational cost and accuracy for including electron correlation. It is often used for initial geometry optimizations and frequency calculations.[2]
-
Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies and is excellent for refining geometries and calculating electronic properties.[2]
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Quadratic Configuration Interaction with Singles, Doubles, and Perturbative Triples [QCISD(T)]: This method is very similar in accuracy to CCSD(T) and is another high-level approach for obtaining reliable results.
For the basis set, which is the set of functions used to build the molecular orbitals, larger and more flexible sets generally lead to more accurate results. The Dunning-type correlation-consistent basis sets, such as aug-cc-pVTZ, are highly recommended for calculations on halogen-containing species. For heavier atoms like bromine, the use of effective core potentials (ECPs) can be employed to reduce computational cost by treating the core electrons implicitly.
Quantitative Data Summary
The following table summarizes the geometric parameters and harmonic vibrational frequencies of the ground electronic state (X̃ ²B₁) of this compound calculated using various ab initio methods.
| Method | Basis Set | Br-O Bond Length (Å) | O-Br-O Bond Angle (°) | ν₁ (cm⁻¹) (Symm. Stretch) | ν₂ (cm⁻¹) (Bending) | ν₃ (cm⁻¹) (Asymm. Stretch) |
| UMP2 | TZ(2df) | 1.636 | 116.1 | 832 | 328 | 884 |
| CCSD(T) | TZ(2df) | 1.631 | 116.5 | - | - | - |
| MRCI | aug-cc-pVTZ | 1.630 | 116.8 | 804.4 | 318.9 | 842.1 |
| Experimental | - | 1.629 | 117.2 | 799.4 | 317.5 | - |
Note: The experimental bond angle is derived from rotational spectroscopy. The asymmetric stretch (ν₃) is often difficult to observe experimentally.
Experimental and Computational Protocols
Protocol for Ab Initio Geometry Optimization of this compound
This protocol outlines the steps for performing a geometry optimization of the this compound molecule using a quantum chemistry software package (e.g., Gaussian, ORCA, MOLPRO).
1. Input File Preparation:
- Molecular Specification: Define the atomic coordinates of this compound in a Z-matrix or Cartesian coordinate format. An initial guess for the geometry can be based on related molecules (e.g., OClO) or previous lower-level calculations.
- Charge and Multiplicity: Specify the charge as 0 and the spin multiplicity as 2 (for a doublet radical).
- Method and Basis Set: Choose the desired level of theory, for example, UMP2/aug-cc-pVTZ or CCSD(T)/aug-cc-pVTZ. For bromine, an effective core potential like aug-cc-pVTZ-PP can be used.
- Job Type: Specify the calculation type as Opt for geometry optimization.
- Keywords: Include keywords for convergence criteria and algorithm selection if necessary. For example, Opt=Tight for stricter convergence.
2. Execution of the Calculation:
- Submit the input file to the quantum chemistry software.
- The software will iteratively adjust the molecular geometry to find the minimum energy structure.
3. Analysis of the Output:
- Verify that the optimization has converged successfully by checking the output file for convergence messages.
- Extract the final optimized geometric parameters (Br-O bond lengths and O-Br-O bond angle).
- Ensure that the final structure corresponds to a true minimum on the potential energy surface by performing a subsequent frequency calculation.
Protocol for Ab Initio Vibrational Frequency Calculation of this compound
This protocol should be performed on the optimized geometry obtained from the previous step.
1. Input File Preparation:
- Molecular Specification: Use the optimized coordinates from the geometry optimization.
- Charge and Multiplicity: Maintain the same charge (0) and multiplicity (2) as the optimization.
- Method and Basis Set: It is crucial to use the same method and basis set as the geometry optimization to ensure consistency.
- Job Type: Specify the calculation type as Freq for a frequency calculation.
2. Execution of the Calculation:
- Submit the input file to the quantum chemistry software.
- The software will compute the second derivatives of the energy with respect to the atomic positions to determine the force constants and vibrational frequencies.
3. Analysis of the Output:
- Check the output for the calculated harmonic vibrational frequencies.
- Confirm that there are no imaginary frequencies, which would indicate that the optimized geometry is not a true minimum. For a non-linear molecule like this compound, there should be 3N-6 = 3 real vibrational frequencies.
- The output will also provide the infrared intensities of the vibrational modes, which can be compared with experimental IR spectra.
Visualizations
Caption: Computational workflow for studying this compound with ab initio methods.
This diagram illustrates the logical flow for a theoretical study of the this compound molecule. The process begins with the preparation of the input file, specifying the initial molecular structure and the desired level of theory. This is followed by the core computational steps of geometry optimization and subsequent frequency calculation. Finally, the output data is analyzed to extract key molecular properties.
Caption: Vibrational modes of the this compound molecule.
This diagram depicts the three fundamental vibrational modes of the this compound molecule: the symmetric stretching mode (ν₁), the bending mode (ν₂), and the asymmetric stretching mode (ν₃). The arrows indicate the direction of atomic motion during each vibration.
References
Troubleshooting & Optimization
Technical Support Center: OBrO Radical Generation in Flow Tube Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with OBrO radicals in flow tube systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental setup and improve this compound concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and detection of this compound radicals in a flow tube.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Signal | 1. Inefficient Br Atom Production: The primary precursor for this compound is the bromine atom (Br). Insufficient dissociation of the Br precursor (e.g., Br₂) in the microwave discharge is a common issue. 2. Ozone Concentration Too Low: The reaction Br + O₃ → BrO + O₂ is a key step. If the ozone concentration is insufficient, the subsequent formation of this compound will be limited. 3. Unfavorable Flow Tube Conditions: Pressure, temperature, and flow rates can significantly impact reaction kinetics and radical lifetimes. 4. Secondary Reactions: Unwanted side reactions can consume Br atoms, BrO radicals, or this compound itself. | 1. Optimize Microwave Discharge: - Ensure the microwave cavity is properly tuned to the generator. - Adjust the microwave power to find the optimal dissociation level. Too little power results in low Br atom yield, while too much can lead to unwanted plasma chemistry. - Use a carrier gas like Argon (Ar) to facilitate a stable discharge. 2. Increase Ozone Concentration: - Verify the output of your ozone generator. - Ensure there are no leaks in the ozone delivery line. 3. Adjust Flow Tube Parameters: - Experiment with a range of pressures (typically 1-10 Torr) to find the optimal condition for the Br + O₃ reaction. - Vary the flow rates of the precursor gases and the main carrier gas (e.g., Helium or Argon) to adjust the reaction time. 4. Minimize Secondary Reactions: - Use a high-purity bromine precursor. - Ensure the flow tube is clean and properly passivated to minimize wall reactions. |
| Unstable this compound Signal | 1. Fluctuations in Precursor Flow: Inconsistent flow rates of Br₂ or O₃ will lead to a fluctuating production rate of this compound. 2. Instability in Microwave Discharge: An unstable plasma will produce an inconsistent number of Br atoms. 3. Pressure Fluctuations: Changes in the flow tube pressure will alter the reaction kinetics and residence time. | 1. Use High-Quality Mass Flow Controllers (MFCs): Ensure your MFCs are calibrated and functioning correctly to provide stable gas flows. 2. Stabilize Microwave Discharge: - Allow the microwave generator to warm up sufficiently. - Check for any issues with the power supply or magnetron. 3. Maintain Stable Pressure: - Use a reliable pump and a high-quality pressure controller. - Check for leaks in the experimental setup. |
| Interference in Detection | 1. Mass Spectrometry: Other bromine-containing species (e.g., Br₂, BrO, BrO₃) can have overlapping mass-to-charge ratios or form clusters that interfere with the this compound signal. 2. Spectroscopy: The absorption or emission spectra of other species present in the flow tube may overlap with that of this compound. | 1. Optimize Mass Spectrometer Settings: - Use high-resolution mass spectrometry to distinguish between species with similar masses. - Adjust the ionization energy to selectively ionize this compound. 2. Use Specific Spectroscopic Transitions: - Identify a unique absorption or emission line for this compound that is not affected by other species. - Employ techniques like cavity ring-down spectroscopy for high sensitivity and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for generating this compound radicals in a flow tube?
A1: The most common method involves the reaction of bromine atoms (Br) with ozone (O₃). The bromine atoms are typically produced by passing a mixture of molecular bromine (Br₂) and a carrier gas (e.g., Argon) through a microwave discharge. The resulting Br atoms are then introduced into the flow tube to react with ozone, which is added downstream.
Q2: What are the key reactions in the Br + O₃ system that lead to this compound formation?
A2: The primary reaction sequence is believed to be:
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Br Atom Formation: Br₂ + microwave discharge → 2Br
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BrO Formation: Br + O₃ → BrO + O₂
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This compound Formation: BrO + O₃ → this compound + O₂[1]
Secondary reactions involving BrO radicals can also occur, which can impact the overall this compound yield.
Q3: What are typical experimental parameters for this compound generation in a flow tube?
A3: While optimal conditions can vary, the following table provides a general starting point for experimental parameters.
| Parameter | Typical Range | Notes |
| Pressure | 1 - 10 Torr | Lower pressures can reduce secondary reactions, while higher pressures increase the collision frequency. |
| Temperature | 298 - 343 K | The reaction rate is temperature-dependent.[1] |
| Br₂ Concentration | 10¹² - 10¹⁴ molecules/cm³ | Should be in excess to ensure sufficient Br atom production. |
| O₃ Concentration | 10¹³ - 10¹⁵ molecules/cm³ | Should be in excess relative to the Br atom concentration. |
| Carrier Gas Flow Rate | 100 - 1000 sccm | Typically He or Ar, used to maintain the desired pressure and flow velocity. |
| Microwave Power | 50 - 200 W | Needs to be optimized for efficient Br₂ dissociation without generating excessive unwanted species. |
Q4: How can I effectively detect and quantify this compound radicals?
A4: Several techniques can be used for the detection and quantification of this compound:
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Mass Spectrometry: A powerful technique for detecting the this compound radical based on its mass-to-charge ratio. Chemical ionization mass spectrometry (CIMS) is often employed for its high sensitivity.
-
Photoelectron Spectroscopy: This method can identify this compound by its characteristic ionization energy.
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Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption spectroscopy technique that can be used to detect the unique spectral signature of this compound.
Q5: Why is wall conditioning important for this compound experiments?
A5: Halogen radicals are highly reactive and can be lost through reactions with the inner surfaces of the flow tube. Proper wall conditioning, often by coating the tube with a material like halocarbon wax or phosphoric acid, passivates the surface and minimizes these wall losses. This leads to a higher and more stable concentration of this compound in the gas phase.
Experimental Protocols & Visualizations
Experimental Workflow for this compound Generation
The following diagram illustrates a typical experimental workflow for generating this compound radicals in a flow tube system.
Signaling Pathway for this compound Formation
The chemical pathway leading to the formation of this compound is a multi-step process. The following diagram outlines the key reactions.
References
Technical Support Center: Challenges in OBrO Gas Phase Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromine dioxide (OBrO) in the gas phase. It addresses common experimental challenges related to its stability, generation, and detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Generation of this compound
Q1: I am trying to generate this compound gas, but my yields are consistently low and I observe other bromine-containing species. What are the common challenges and how can I improve my this compound production?
A1: Low yields and the presence of impurities are common issues in this compound gas-phase generation. Here are some key challenges and troubleshooting tips:
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Precursor Purity: Ensure the purity of your starting materials (e.g., Br₂, O₃, O₂). Impurities can lead to unwanted side reactions.
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Reaction Conditions: The formation of this compound is highly sensitive to reaction conditions.
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From BrO Self-Reaction: this compound is often formed from the self-reaction of bromine monoxide (BrO) radicals. The concentration of BrO needs to be carefully controlled. At high ozone concentrations, the formation of symmetric bromine dioxide (this compound) is observed, while at lower concentrations, other species like Br₂O may form.[1]
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Vibrationally Excited BrO: The self-reaction of vibrationally excited BrO is a key step in some this compound formation mechanisms.[1] The efficiency of producing vibrationally excited BrO will therefore impact your this compound yield.
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Secondary Reactions: this compound is a reactive radical and can participate in secondary reactions, leading to its depletion. For example, it can react with other bromine oxides.
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Surface Reactions: Gas-phase radicals can be lost on the surfaces of your experimental apparatus. The choice of reactor materials is crucial. Using inert materials like glass or Teflon can minimize surface-catalyzed decomposition.
Troubleshooting Checklist:
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Verify the purity of your Br₂ and O₂/O₃ sources.
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Optimize the concentrations of your precursors (e.g., Br₂ and O₃).
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Characterize your radical source (e.g., microwave discharge, photolysis lamp) to ensure efficient generation of the initial radicals (e.g., Br or O atoms).
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Use a flow tube reactor made of inert materials to minimize wall collisions and reactions.
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Consider the potential for vibrationally excited species in your reaction scheme.
Stability and Decomposition
Q2: My this compound signal decays rapidly, even in the absence of other reactants. What factors contribute to the instability of this compound in the gas phase?
A2: this compound is an inherently unstable radical, and its gas-phase stability is influenced by several factors:
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Thermal Decomposition: this compound can thermally decompose, although specific rate constants for this process are not well-documented in publicly available literature. The stability will decrease with increasing temperature.
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Photolysis: this compound is susceptible to photolysis, especially when using spectroscopic detection methods that employ UV-Vis light sources. The wavelength and intensity of the light source should be carefully considered to minimize photodissociation.
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Self-Reaction: this compound can undergo self-reaction, although the kinetics of this reaction are not as well-characterized as those of BrO.
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Reactions with Impurities: Trace impurities in the carrier gas or from outgassing of the reactor walls can react with and consume this compound.
Troubleshooting Checklist:
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Control the temperature of your reaction cell. For stability studies, it is often necessary to work at reduced temperatures.
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If using spectroscopic detection, minimize the intensity and exposure time of the probe light. Use filters to select wavelengths that are less likely to cause photolysis.
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Ensure a high-purity carrier gas (e.g., He, N₂) and a properly cleaned and conditioned reactor to minimize impurities.
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Perform control experiments in the absence of other reactants to quantify the background decay rate of this compound in your system.
Detection and Quantification
Q3: I am having difficulty detecting and quantifying this compound in my experiments due to interfering species. How can I improve the specificity of my measurements?
A3: The detection of this compound is often complicated by the presence of other bromine oxides, such as BrO and Br₂O, which can have overlapping spectral features or similar mass-to-charge ratios in mass spectrometry.
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Mass Spectrometry: When using mass spectrometry, it is possible to detect this compound at its corresponding mass-to-charge ratio (m/z = 111/113 for the two bromine isotopes). However, fragmentation of larger bromine oxides or reactions within the ion source can potentially create interfering signals.
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UV-Vis Absorption Spectroscopy: this compound has a characteristic absorption spectrum in the UV-Visible region. However, BrO and other species also absorb in this region, which can lead to spectral overlap and make deconvolution of the spectra challenging.
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Co-formation of other Oxides: Experimental methods for generating this compound can often lead to the simultaneous formation of BrO and Br₂O.[1]
Troubleshooting Checklist:
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Optimize Generation for Purity: Adjust your generation method and conditions to favor the formation of this compound over other bromine oxides. This may involve changing precursor concentrations or the energy input (e.g., microwave power).
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High-Resolution Spectroscopy: If available, use high-resolution spectroscopic techniques to better resolve the spectral features of this compound from those of interfering species.
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Multiple Detection Methods: If possible, use more than one detection method to confirm the presence and concentration of this compound. For example, combine mass spectrometry with absorption spectroscopy.
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Kinetic Modeling: Use kinetic modeling to account for the presence and reactions of known impurities in your system to help isolate the this compound signal.
Quantitative Data on this compound and Related Species
| Parameter | Species | Value | Units | Notes |
| Bond Dissociation Energy (OBr-O) | This compound | Not readily available | kJ/mol | This is a critical parameter for understanding this compound stability. Theoretical calculations can provide estimates. |
| Heat of Formation (ΔHf°) | This compound | Not readily available | kJ/mol | |
| Vibrational Frequencies | This compound | Not readily available | cm⁻¹ | |
| Reaction Rate Constant (k) | BrO + BrO → 2Br + O₂ | 1.5 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | A key reaction for both BrO removal and potential this compound formation. |
| Reaction Rate Constant (k) | BrO + O₃ → BrO₂ + O₂ | Very slow | cm³ molecule⁻¹ s⁻¹ | |
| Reaction Rate Constant (k) | This compound + O₃ | < 5 x 10⁻¹⁶ (ground state) | cm³ molecule⁻¹ s⁻¹ | Ground-state this compound reacts very slowly with ozone.[1] |
| Reaction Rate Constant (k) | This compound* + O₃ | (5.4 ± 2.7) x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ | Vibrationally excited this compound is significantly more reactive with ozone.[1] |
Note: The lack of precise, experimentally determined quantitative data for some of this compound's properties is a significant challenge in itself.
Experimental Protocols
1. Generation of this compound via Microwave Discharge of a Br₂/O₂ Mixture
This method is commonly used to produce a mixture of bromine oxides, including this compound.
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Apparatus: A flow tube reactor coupled to a microwave discharge cavity and a detection system (e.g., mass spectrometer or UV-Vis absorption spectrometer).
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Procedure:
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A dilute mixture of molecular bromine (Br₂) in a carrier gas (e.g., Helium) is passed through the microwave discharge cavity. The microwave discharge dissociates the Br₂ into bromine atoms.
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Downstream of the discharge, a mixture of molecular oxygen (O₂) in a carrier gas is introduced into the flow tube.
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The bromine atoms react with oxygen molecules in a complex series of reactions, leading to the formation of BrO and subsequently this compound through the self-reaction of BrO radicals.
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The reaction products are then detected at the end of the flow tube.
-
-
Key Considerations:
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The microwave power needs to be optimized to achieve efficient dissociation of Br₂ without excessive fragmentation or unwanted side reactions.
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The flow rates and concentrations of both the Br₂/He and O₂/He mixtures must be carefully controlled to manipulate the relative concentrations of the different bromine oxides produced.
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2. Generation of this compound from the Br + O₃ Reaction
This method can also be used to generate BrO radicals, which then lead to the formation of this compound.
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Apparatus: A flow tube reactor with separate inlets for reactants and a detection system.
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Procedure:
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Bromine atoms (Br) are generated, typically by passing a Br₂/He mixture through a microwave discharge.
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Ozone (O₃) is generated separately (e.g., by flowing O₂ through an ozonizer) and introduced into the flow tube downstream of the Br atom source.
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The reaction between Br atoms and O₃ rapidly produces BrO radicals.
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The subsequent self-reaction of BrO radicals leads to the formation of this compound.
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The products are monitored by a suitable detection method.
-
-
Key Considerations:
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The concentration of ozone must be carefully controlled. As mentioned, high ozone concentrations tend to favor this compound formation from BrO self-reaction.[1]
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The reaction time (i.e., the distance between the mixing point and the detector) can be varied to study the kinetics of the reactions.
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Factors Affecting this compound Gas Phase Stability
The following diagram illustrates the key factors influencing the stability of this compound in the gas phase.
Caption: Factors influencing the gas phase stability of the this compound radical.
References
minimizing BrO impurities in OBrO synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing BrO impurities during the synthesis of OBrO.
Troubleshooting Guides
Problem 1: High BrO concentration detected in the final product.
| Possible Cause | Troubleshooting Step |
| Excessive Precursor Concentration | Carefully control the stoichiometry of your reactants. For the Br + O₃ reaction, a large excess of ozone can lead to the formation of other bromine oxides. In the O + Br₂ reaction, ensure the atomic oxygen is the limiting reagent. |
| High Reaction Temperature | Optimize the reaction temperature. High temperatures can favor the decomposition of this compound or promote side reactions that generate BrO. Consider conducting temperature ramping experiments to identify the optimal range for this compound formation. |
| BrO Self-Reaction | The self-reaction of BrO can be a source of this compound, but altering reaction conditions may shift the equilibrium. Adjusting the residence time in the reactor and the concentration of reactants can influence the extent of BrO self-reaction. |
| Reactor Wall Reactions | The surface of the reactor can play a role in the formation of byproducts. Ensure the reactor is thoroughly cleaned and consider passivation of the surfaces.[1][2] Materials like quartz or glass are commonly used. |
Problem 2: Inconsistent this compound yield and purity between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Precursor Flow Rates | Calibrate your mass flow controllers regularly to ensure accurate and reproducible flow rates of precursor gases like O₂, Br₂, and O₃. |
| Fluctuations in Microwave Discharge Power (for microwave synthesis) | If using a microwave discharge source, monitor the forward and reflected power to ensure stable plasma conditions. Fluctuations can lead to variations in the production of reactive species. |
| Contamination of Precursors or Carrier Gas | Use high-purity precursors and carrier gases. Implement gas purifiers and traps to remove any potential contaminants, such as moisture or hydrocarbons, which can interfere with the desired reaction pathways. |
| "Memory Effects" in the Reactor | Thoroughly clean the reactor between experiments to remove any adsorbed species from previous runs that could influence subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound in the gas phase?
A1: The most common gas-phase synthesis methods for this compound include:
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The reaction of atomic oxygen with molecular bromine (O + Br₂).
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The reaction of bromine atoms with ozone (Br + O₃).[3]
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Microwave discharge of a mixture of Br₂ and O₂ in a carrier gas (e.g., Helium).
Q2: How can I monitor the concentrations of BrO and this compound during the synthesis?
A2: Online mass spectrometry is a powerful technique for real-time monitoring of the gas-phase composition of the reaction mixture.[4][5][6][7][8] This allows for rapid optimization of reaction conditions to maximize the this compound to BrO ratio. Spectroscopic techniques, such as UV-Vis absorption spectroscopy, can also be used to differentiate and quantify BrO and this compound.
Q3: Can I use a "scavenger" to remove BrO impurities?
A3: While the concept of a chemical scavenger that selectively reacts with BrO but not this compound is plausible, the development of such a scavenger for this specific system is not well-documented in publicly available literature. The high reactivity of both BrO and this compound makes selective removal challenging. Some aromatic compounds have been investigated as halogen scavengers in other contexts.[9][10][11]
Q4: What role does the reactor surface play in the synthesis?
A4: The reactor walls can act as a "third body" for recombination reactions and can also be a site for heterogeneous reactions that may either promote the formation of this compound or lead to unwanted byproducts. A cold finger or a cold section in the flow tube has been shown to facilitate the conversion of BrO to this compound, suggesting that surface temperature is a critical parameter. Passivating the reactor walls can help to ensure that the observed chemistry is dominated by gas-phase reactions.[1][2]
Q5: How does the concentration of ozone affect the purity of this compound in the Br + O₃ reaction?
A5: The concentration of ozone is a critical parameter. While ozone is a necessary reactant, an excessive concentration can lead to the formation of higher bromine oxides and other byproducts.[3][12][13] Careful optimization of the Br to O₃ ratio is essential for maximizing this compound purity.
Quantitative Data
The following table summarizes the expected trends in the this compound/BrO product ratio based on qualitative information from experimental studies. Absolute quantitative values are highly dependent on the specific experimental setup.
| Parameter | Change | Expected Effect on this compound/BrO Ratio | Rationale |
| Temperature | Increase | Decrease | Higher temperatures can favor the unimolecular decomposition of this compound and may increase the rate of side reactions that produce BrO. |
| [O₃] in Br + O₃ reaction | Increase beyond optimal | Decrease | Excess ozone can react with this compound or promote alternative reaction pathways that do not lead to this compound.[3] |
| Residence Time | Increase | May Increase or Decrease | A longer residence time may allow for the conversion of BrO to this compound, but could also lead to the decomposition of this compound if it is unstable under the reaction conditions. Optimization is required. |
| Surface-to-Volume Ratio | Increase | May Increase | A larger surface area, particularly at reduced temperatures, may promote the heterogeneous formation of this compound from BrO radicals. |
Experimental Protocols
1. Synthesis of this compound via the O + Br₂ Reaction
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Objective: To produce this compound while minimizing the BrO byproduct.
-
Methodology:
-
Generate atomic oxygen (O) by flowing molecular oxygen (O₂) through a microwave discharge cavity.
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Introduce a controlled flow of molecular bromine (Br₂) diluted in a carrier gas (e.g., Argon) into a flow tube reactor downstream of the oxygen atom source.
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The reaction O + Br₂ → BrO + Br occurs, followed by reactions that can form this compound.
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Monitor the reaction products using an online mass spectrometer.
-
-
Minimizing BrO Impurities:
-
Stoichiometry: Maintain an excess of Br₂ relative to O atoms to ensure the complete consumption of atomic oxygen.
-
Temperature: Control the temperature of the flow tube. A cooled section of the reactor may enhance the conversion of BrO to this compound.
-
Pressure: Operate at low pressures (a few Torr) to reduce the frequency of gas-phase collisions that may lead to unwanted side reactions.
-
2. Synthesis of this compound via the Br + O₃ Reaction
-
Objective: To generate this compound with minimal BrO contamination.
-
Methodology:
-
Produce bromine atoms (Br) by passing a mixture of Br₂ in a carrier gas through a microwave discharge or by photolysis.
-
Separately generate ozone (O₃) using an ozone generator.
-
Introduce both the Br atom flow and the O₃ flow into a reaction chamber.
-
The reaction Br + O₃ → BrO + O₂ is the initial step. This compound is subsequently formed.
-
Analyze the products using a suitable detection method like mass spectrometry.
-
-
Minimizing BrO Impurities:
-
Ozone Concentration: Carefully control the ozone concentration to be slightly above the stoichiometric requirement for the reaction with Br atoms. A large excess of ozone should be avoided.[3]
-
Mixing: Ensure rapid and efficient mixing of the reactants to avoid localized regions of high reactant concentration which can favor side reactions.
-
Residence Time: Optimize the residence time in the reactor to maximize the conversion of the initial BrO product to this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis via the O + Br₂ method.
Caption: Logical troubleshooting flow for minimizing BrO impurities.
References
- 1. US3522093A - Processes of cleaning and passivating reactor equipment - Google Patents [patents.google.com]
- 2. EP0718322A2 - Process for passivation of a reactor during start-up and shutdown of alpha olefin polymerization processes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Online quantitative mass spectrometry for the rapid adaptive optimisation of automated flow reactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Coupling and optimisation of online nuclear magnetic resonance spectroscopy and mass spectrometry for process monitoring to cover the broad range of process concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced online monitoring of cell culture off-gas using proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0520226A2 - Halogen scavengers - Google Patents [patents.google.com]
- 10. US5503768A - Halogen scavengers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring ozone formation rules and concentration response to the change of precursors based on artificial neural network simulation in a typical industrial park - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ozone Formation at a Suburban Site in the Pearl River Delta Region, China: Role of Biogenic Volatile Organic Compounds [mdpi.com]
Technical Support Center: Enhancing OBrO Signal in Absorption Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the detection of Bromine Monoxide (OBrO) using absorption spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques for detecting atmospheric this compound?
A1: The most common and effective techniques for detecting atmospheric this compound are forms of Differential Optical Absorption Spectroscopy (DOAS). These include Long-Path DOAS (LP-DOAS), Multi-Axis DOAS (MAX-DOAS), and Cavity-Enhanced DOAS (CE-DOAS). These methods are favored for their ability to detect trace atmospheric gases with high sensitivity and specificity.
Q2: Why is my this compound absorption signal weak?
A2: A weak this compound signal can be due to several factors:
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Low this compound Concentration: this compound is a trace gas, and its atmospheric concentration can be very low.
-
Short Light Path: The absorption signal is proportional to the light path length through the sample.
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Suboptimal Wavelength Range: The analysis should be focused on the characteristic absorption bands of this compound in the UV-Vis region.
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Instrumental Issues: Low light source intensity, high spectrometer noise, or misalignment of optical components can all contribute to a weak signal.
Q3: What are the main sources of interference in this compound measurements?
A3: The primary sources of interference in this compound absorption spectroscopy are:
-
Spectral Interference: Overlapping absorption structures from other atmospheric molecules, most notably ozone (O₃), nitrogen dioxide (NO₂), and formaldehyde (HCHO).
-
Rayleigh and Mie Scattering: Scattering of sunlight by air molecules and aerosols can introduce broad spectral features that can interfere with the narrow absorption bands of this compound.
-
Instrumental Stray Light: Unwanted light reaching the detector can distort the measured spectrum.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during this compound absorption spectroscopy experiments.
Issue 1: Weak and Noisy this compound Signal
Symptoms:
-
Low signal-to-noise ratio (SNR).
-
Difficulty in distinguishing this compound absorption features from the baseline noise.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Light Path Length | For LP-DOAS and MAX-DOAS, increase the distance between the light source/telescope and the retroreflector or utilize lower elevation angles to lengthen the atmospheric light path. For CE-DOAS, use higher reflectivity mirrors to increase the effective path length within the cavity. |
| Low Light Source Intensity | Check the age and performance of your lamp (e.g., Xenon arc lamp). Replace if necessary. Ensure the lamp is properly aligned to maximize light throughput. |
| High Detector Noise | Cool the detector (e.g., using a cooled CCD) to reduce thermal noise. Optimize the integration time; very short integration times can be dominated by readout noise, while very long ones can be affected by cosmic rays and signal drift. |
| Optical Misalignment | Carefully align all optical components (telescope, mirrors, fiber optics, spectrometer) to ensure maximum light transmission. |
| Suboptimal Integration Time | An integration time that is too short will result in a low signal. Conversely, an excessively long integration time can lead to detector saturation. It is crucial to automatically adjust the integration time to optimize the signal-to-noise ratio based on the light intensity. |
Issue 2: Spectral Interference from Other Gases
Symptoms:
-
Systematic residuals in the spectral fitting process.
-
Inaccurate this compound concentration retrievals.
Possible Causes and Solutions:
| Cause | Solution |
| Overlapping Absorption of Ozone (O₃) | Include a high-resolution O₃ absorption cross-section in the DOAS fitting routine. The fitting window should be carefully selected to minimize the correlation between this compound and O₃ absorption structures. |
| Interference from NO₂ and HCHO | Similar to ozone, include the absorption cross-sections of NO₂ and HCHO in the spectral analysis to account for their contributions. |
| Ring Effect (Rotational Raman Scattering) | The inelastic scattering of sunlight in the atmosphere can fill in solar Fraunhofer lines, creating a pseudo-absorber known as the Ring effect. This must be accounted for in the DOAS analysis, typically by including a calculated Ring spectrum in the fit. |
Quantitative Data Summary
The following table summarizes typical detection limits and integration times for this compound using different DOAS techniques.
| Technique | This compound Detection Limit | Typical Integration Time | Reference |
| CE-DOAS | 11 ppt | 81 minutes | [1] |
| CE-DOAS | 20 ppt | 5 minutes | [1] |
Experimental Protocols
Protocol 1: this compound Measurement using MAX-DOAS
This protocol outlines the key steps for setting up a Multi-Axis DOAS instrument for atmospheric this compound measurements.
1. Instrument Setup:
- Position the MAX-DOAS instrument at a location with an unobstructed view of the sky in the desired viewing direction.
- The instrument consists of a telescope mounted on a stepper motor for scanning different elevation angles, a quartz fiber to transmit the collected light, a spectrometer to disperse the light, and a CCD detector to record the spectra.
- Ensure the spectrometer is temperature-stabilized to avoid wavelength drifts.
2. Spectral Acquisition:
- Perform a sequence of measurements at different telescope elevation angles (e.g., 1°, 2°, 3°, 4°, 5°, 6°, 8°, 15°, 30°, and 90°).
- The 90° (zenith) spectrum is typically used as a reference to remove Fraunhofer lines and stratospheric absorptions.
- The integration time for each spectrum should be automatically adjusted to achieve an optimal signal level (typically around 75% of the detector's saturation level).
3. Data Analysis (DOAS Fitting):
- The analysis is performed using a DOAS software package (e.g., QDOAS).
- The measured spectra are divided by the reference spectrum to obtain differential optical depths.
- A fitting model is applied to the differential optical depths, which includes the absorption cross-sections of this compound and other interfering species (O₃, NO₂, O₄, HCHO), a polynomial to account for broadband extinction, and a Ring spectrum.
- The result of the fit is the differential slant column density (dSCD) of this compound for each elevation angle.
4. Retrieval of Vertical Column Densities (VCDs):
- The set of dSCDs from the different elevation angles is used in an inversion algorithm, often involving a radiative transfer model, to retrieve the vertical profile and the total tropospheric VCD of this compound.
Visualizations
Caption: Experimental workflow for this compound measurement using MAX-DOAS.
Caption: Troubleshooting logic for a weak or noisy this compound signal.
References
dealing with predissociation in OBrO spectral analysis
Welcome to the technical support center for the spectral analysis of OBrO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to predissociation observed during the spectroscopic analysis of the bromine dioxide radical (this compound).
Frequently Asked Questions (FAQs)
Q1: What is predissociation and how does it affect the spectral analysis of this compound?
A: Predissociation is a process where a molecule in an excited electronic state undergoes a transition to a dissociative state before it can fluoresce back to the ground state. This results in the broadening of spectral lines, a reduction in fluorescence quantum yield, and can complicate the rotational and vibrational analysis of the spectrum. In this compound, certain excited electronic states can couple to repulsive potential energy surfaces, leading to its dissociation into OBr + O or Br + O₂.
Q2: Why do my this compound spectral lines appear broadened and ill-defined?
A: Line broadening in this compound spectra is a classic sign of predissociation. The uncertainty principle dictates that a short lifetime of the excited state leads to a large uncertainty in its energy, which manifests as a broadened spectral line. The degree of broadening can vary with the rotational and vibrational level being probed, providing insights into the predissociation mechanism.
Q3: How can I confirm that the observed spectral anomalies are due to predissociation?
A: A key indicator of predissociation is a significant decrease in fluorescence lifetime and quantum yield as you move to higher vibrational or rotational energy levels within an electronic state. Additionally, observing dissociation products using techniques like photofragment spectroscopy can provide direct evidence of predissociation.
Q4: What are the common dissociation pathways for this compound upon photoexcitation?
A: Theoretical studies and experimental observations suggest that the primary dissociation pathways for this compound following excitation in the visible region are:
-
This compound + hν → OBr + O
-
This compound + hν → Br + O₂
The branching ratio between these pathways can depend on the specific excited state populated.
Troubleshooting Guides
This section provides structured guidance for common experimental challenges encountered during the spectral analysis of this compound, particularly those related to predissociation.
Issue 1: Overlapping Spectral Features
Overlapping absorption lines can obscure the analysis of individual rovibronic transitions, making it difficult to determine line positions and widths accurately.
Troubleshooting Steps:
-
Lower the Sample Temperature: Cooling the this compound sample, for instance in a supersonic jet expansion, reduces Doppler broadening and simplifies the rotational structure, which can help in resolving individual lines.
-
High-Resolution Spectroscopy: Employ higher-resolution spectroscopic techniques, such as cavity ring-down spectroscopy (CRDS) or laser-induced fluorescence (LIF) with a narrow linewidth laser, to better resolve closely spaced spectral features.
-
Spectral Deconvolution: Utilize mathematical techniques to deconvolve overlapping peaks. This can be approached by fitting the observed spectral contour to a sum of known lineshape functions (e.g., Gaussian, Lorentzian, or Voigt profiles).[1][2]
Logical Flow for Troubleshooting Overlapping Spectra:
Caption: Troubleshooting workflow for overlapping spectral features.
Issue 2: Low Fluorescence Quantum Yield
A weak fluorescence signal can make detection and analysis challenging. This is often a direct consequence of a rapid predissociation rate competing with the rate of fluorescence.
Troubleshooting Steps:
-
Increase Laser Power: A higher photon flux can increase the population of the excited state, potentially leading to a stronger, albeit still weak, fluorescence signal. Be cautious to avoid saturation effects.
-
Use a More Sensitive Detector: Employing a detector with higher quantum efficiency and lower noise, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), can improve signal-to-noise.
-
Switch to an Action Spectroscopy Method: Instead of detecting the emitted photons, detect one of the dissociation products as a function of the excitation wavelength. This is often more sensitive when predissociation is the dominant decay channel. An example is photofragment yield spectroscopy.
Experimental Protocols
Protocol 1: Generation of this compound Radicals
A common method for producing this compound radicals for spectroscopic studies is through the reaction of bromine atoms with ozone.
Methodology:
-
Generate bromine atoms by flowing a mixture of Br₂ in a carrier gas (e.g., Ar) through a microwave discharge.
-
Separately, produce ozone (O₃) by passing O₂ gas through an ozone generator.
-
Mix the Br atoms and O₃ in a flow tube reactor. The reaction Br + O₃ → this compound + O₂ will produce this compound radicals.
-
The this compound radicals can then be introduced into a spectroscopic cell or expanded into a vacuum chamber for analysis.
Protocol 2: Cavity Ring-Down Spectroscopy (CRDS) for Absorption Measurement
CRDS is a highly sensitive absorption technique suitable for detecting weakly absorbing species or transitions.
Methodology:
-
A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors.
-
The this compound sample is present within the cavity.
-
The intensity of the light leaking out of one of the mirrors is monitored as a function of time.
-
The rate of decay of the light intensity ("ring-down time") is measured. The presence of an absorbing species like this compound will decrease the ring-down time.
-
The absorption coefficient can be calculated from the change in the ring-down time with and without the sample.
-
By scanning the wavelength of the laser, an absorption spectrum is recorded.
Experimental Workflow for CRDS:
Caption: Experimental workflow for Cavity Ring-Down Spectroscopy.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that might be obtained from the spectral analysis of two different vibronic bands of this compound, illustrating the effects of predissociation.
| Vibronic Band | Wavelength (nm) | Linewidth (cm⁻¹) | Fluorescence Lifetime (ns) | Dissociation Quantum Yield |
| Band A | 580 | 0.05 | 50 | < 0.1 |
| Band B | 550 | 1.2 | 2 | > 0.9 |
Interpretation of Data:
-
Band A: Exhibits a narrow linewidth and a relatively long fluorescence lifetime, with a low dissociation quantum yield. This suggests that the excited state associated with this band is not significantly affected by predissociation.
-
Band B: Shows significant line broadening, a much shorter fluorescence lifetime, and a high dissociation quantum yield. These are strong indicators of a rapid predissociation process from the excited state associated with this band.
References
Technical Support Center: Correcting for BrxOy Absorption Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to BrxOy absorption interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BrxOy absorption interference?
In atmospheric spectroscopy, particularly Differential Optical Absorption Spectroscopy (DOAS), BrxOy refers to bromine oxides, with bromine monoxide (BrO) being the most significant species. BrO has distinct absorption features in the ultraviolet (UV) and visible spectral regions. Interference occurs when the absorption spectra of other atmospheric molecules overlap with those of BrO, making it challenging to isolate and accurately quantify BrO concentrations.
Q2: Which molecules are the primary sources of interference for BrO measurements?
The primary interfering species for BrO measurements in the UV-Vis region are:
-
Ozone (O3): Ozone has strong absorption bands that overlap significantly with BrO absorption features.
-
Nitrogen Dioxide (NO2): Similar to ozone, NO2 possesses absorption structures in the same spectral range as BrO.
-
Formaldehyde (HCHO): Formaldehyde can also present spectral interference, particularly in polluted environments where its concentrations are elevated.
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O4 (Oxygen Collision Complex): The absorption of the O2-O2 collision complex, known as O4, is also a source of broadband interference.[1][2]
Q3: What is the principle behind correcting for these interferences?
The correction for absorption interference is based on the Beer-Lambert law and is typically addressed using a spectral fitting technique like DOAS. The core principle is to simultaneously fit the measured atmospheric spectrum with the known laboratory-measured absorption cross-sections of all relevant absorbing species (including BrO and the interfering molecules) in a specific wavelength window. A non-linear least squares fitting algorithm is used to determine the slant column densities (SCDs) of each species, which represents the total amount of the absorber along the light path.
Troubleshooting Guide
Issue 1: My BrO retrieval shows high fitting residuals and large errors.
-
Possible Cause 1: Incorrect or incomplete set of reference spectra.
-
Solution: Ensure you are including the absorption cross-sections for all significant absorbers in your fitting window. This includes BrO, O3, NO2, HCHO, and O4.[1] The quality and resolution of these reference spectra are critical. Use high-resolution reference spectra convolved to the resolution of your instrument.
-
-
Possible Cause 2: Wavelength misalignment between the measured spectrum and reference spectra.
-
Solution: Implement a precise wavelength calibration for your measured spectra. This can be achieved by fitting to the Fraunhofer lines present in the solar spectrum. A small wavelength shift can introduce significant errors in the retrieval.
-
-
Possible Cause 3: Inappropriate fitting window.
-
Solution: Select a fitting window that maximizes the unique absorption features of BrO while minimizing the interference from other species. The selection of the fitting window is a trade-off between maximizing the BrO signal and minimizing interferences. See the recommended fitting windows in the table below.
-
-
Possible Cause 4: Neglecting the Ring effect.
-
Solution: The Ring effect is an inelastic scattering process that fills in solar Fraunhofer lines and can be misinterpreted as absorption. Include a pseudo-absorber "Ring" spectrum in your fit to account for this effect.
-
Issue 2: The retrieved BrO concentrations are systematically too high or too low.
-
Possible Cause 1: Temperature dependence of absorption cross-sections is not considered.
-
Solution: The absorption cross-sections of molecules like O3 and NO2 are temperature-dependent.[3] If the temperature of the atmosphere differs significantly from the temperature at which the reference spectra were recorded, it can lead to systematic errors. It is best practice to include reference spectra recorded at multiple temperatures in the fit or use a temperature-corrected cross-section if the atmospheric temperature is known.
-
-
Possible Cause 2: Issues with the reference spectrum (I0).
-
Solution: In DOAS, the measured spectrum is divided by a reference spectrum (I0) that is free of tropospheric absorption. An unsuitable I0 can introduce systematic errors. For zenith-sky measurements, a spectrum recorded at a low solar zenith angle on a clear day is often used. For direct-sun measurements, an extraterrestrial solar spectrum can be used.
-
-
Possible Cause 3: Instrument degradation.
-
Solution: Long-term degradation of the spectrometer can affect the instrument's response. This can be accounted for by performing a radiometric calibration or by including a low-order polynomial in the spectral fit to remove broadband structures.[2]
-
Experimental Protocol: DOAS Data Analysis for BrO Retrieval
This protocol outlines the key steps for analyzing raw spectral data to retrieve BrO slant column densities while correcting for interferences.
1. Data Pre-processing:
- Dark current and offset correction: Subtract the recorded dark spectrum and electronic offset from the raw measured spectra.
- Wavelength calibration: Calibrate the wavelength axis of the measured spectra using a high-resolution solar reference spectrum (e.g., Kurucz et al., 1984).
2. DOAS Spectral Fitting:
- Principle: The core of the analysis is to solve the following equation for the slant column densities (SCD) of each absorber using a non-linear least-squares fit:
3. Post-processing and Quality Control:
- Fit Residuals: Examine the residual of the fit (the difference between the measured and fitted absorption). A good fit will have a low, randomly distributed residual.
- Error Analysis: The fitting software will provide a statistical fitting error for the retrieved SCDs. This represents the precision of the measurement.
- Filtering: Filter the data based on quality criteria, such as the root mean square (RMS) of the fit residual and the magnitude of the fitting error.
Quantitative Data
Table 1: Recommended DOAS Fitting Parameters for BrO Retrieval
| Parameter | Recommended Value/Range | Notes |
| Fitting Window | 338 - 357 nm | This window contains several prominent BrO absorption bands while minimizing strong O3 absorption at shorter wavelengths. |
| Polynomial Order | 3 - 5 | A higher order may be needed for spectra with significant broadband features. |
| BrO Cross-section | Use data from sources like the University of Bremen spectral database.[4][5] | Ensure the resolution matches your instrument. |
| O3 Cross-sections | Include spectra at multiple temperatures (e.g., 223 K and 243 K). | Temperature dependence is a significant source of error.[3] |
| NO2 Cross-section | Use a standard reference spectrum (e.g., Vandaele et al.). | Temperature dependence should also be considered. |
| HCHO Cross-section | Use a standard reference spectrum. | Interference is more significant in polluted areas. |
| O4 Cross-section | Use a standard reference spectrum. | Important for correcting broadband absorption. |
Table 2: Typical Slant Column Densities (SCDs) and Estimated Uncertainties
| Species | Typical Tropospheric SCD (molecules/cm²) | Typical Stratospheric SCD (molecules/cm²) | Estimated 1σ Uncertainty |
| BrO | 1 x 10¹³ - 1 x 10¹⁴ | 1 x 10¹³ - 5 x 10¹⁴ | 10-30% |
| O3 | 1 x 10¹⁸ - 1 x 10¹⁹ | 5 x 10¹⁸ - 2 x 10¹⁹ | 1-5% |
| NO2 | 1 x 10¹⁵ - 5 x 10¹⁶ | 1 x 10¹⁶ - 1 x 10¹⁷ | 5-15% |
| HCHO | 1 x 10¹⁵ - 1 x 10¹⁶ | < 1 x 10¹⁵ | 10-25% |
Note: These values can vary significantly depending on location, time of day, and atmospheric conditions.
Visualizations
Caption: Workflow for DOAS data analysis to retrieve BrO.
References
Technical Support Center: OBrO Calculations and Spin Contamination Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spin contamination issues in quantum chemical calculations of the bromine dioxide radical (OBrO).
Frequently Asked Questions (FAQs)
Q1: What is spin contamination and why is it a problem in this compound calculations?
A1: Spin contamination is an artifact in computational chemistry where the calculated wavefunction is not a pure spin state but a mixture of different spin states.[1] For a radical like this compound, which is a doublet (one unpaired electron), the wavefunction should correspond to a pure doublet state. However, in some computational methods, especially unrestricted ones, the calculated wavefunction can be "contaminated" with higher energy spin states like quartets (three unpaired electrons) and sextets. This contamination can lead to significant errors in the calculated energy, molecular geometry, vibrational frequencies, and spin-dependent properties like spin density distribution.[2]
Q2: How do I know if my this compound calculation is suffering from spin contamination?
A2: Most quantum chemistry software packages print the expectation value of the total spin-squared operator, denoted as , in the output file. For a pure doublet state like this compound, the theoretical value of is S(S+1) = 0.5(0.5+1) = 0.75.[3][4] A calculated value that deviates significantly from 0.75 indicates the presence of spin contamination.
Q3: What is an acceptable level of spin contamination for this compound calculations?
A3: A common rule of thumb is that spin contamination is considered negligible if the calculated value deviates from the theoretical value by less than 10%.[2] For a doublet, this would mean an value between approximately 0.75 and 0.83. However, for high-accuracy calculations or for properties that are very sensitive to the electronic structure, even smaller deviations may be a cause for concern.
Q4: Which computational methods are most prone to spin contamination for this compound?
A4: Unrestricted Hartree-Fock (UHF) and unrestricted Møller-Plesset perturbation theory (UMP2, UMP3, UMP4) are particularly susceptible to spin contamination.[2] Density Functional Theory (DFT) methods can also exhibit spin contamination, especially hybrid functionals that include a significant fraction of Hartree-Fock exchange.[5][6]
Q5: How can I reduce or eliminate spin contamination in my this compound calculations?
A5: Several strategies can be employed:
-
Restricted Open-Shell Hartree-Fock (ROHF): This method explicitly enforces a pure spin state, eliminating spin contamination by construction.[7] It is often a good starting point for subsequent correlated calculations.
-
Density Functional Theory (DFT) with appropriate functionals: Some DFT functionals are less prone to spin contamination than others. It is advisable to test different functionals.
-
Spin Projection Methods: These methods attempt to remove the contaminating spin states from the final unrestricted wavefunction (e.g., PUHF, PMP2). However, they are not a panacea, as the underlying orbitals were optimized for the contaminated state.[1][2]
-
Multireference Methods: For molecules with significant multireference character, methods like Complete Active Space Self-Consistent Field (CASSCF) or Multireference Configuration Interaction (MRCI) are recommended. These methods are designed to handle complex electronic structures and are generally free from spin contamination. The use of these methods in some studies of this compound suggests it may have some multireference character.[8]
Troubleshooting Guide
Issue: High value in my UHF calculation of this compound.
-
Symptoms: The output file of your UHF calculation shows an value significantly greater than 0.75 (e.g., > 0.85). This may be accompanied by an unusually low total energy or a distorted molecular geometry upon optimization.
-
Possible Cause: The UHF method, by allowing alpha and beta spin orbitals to have different spatial extents, can lead to an artificial mixing of spin states, especially in systems with delocalized spin density.
-
Solutions:
-
Switch to ROHF: The most straightforward solution is to use the Restricted Open-Shell Hartree-Fock (ROHF) method. This will enforce a pure doublet state and eliminate spin contamination from the reference wavefunction.[7]
-
Use a Different DFT Functional: If you are using DFT, try a functional with a lower percentage of Hartree-Fock exchange or a functional specifically designed to minimize self-interaction error.
-
Employ Spin Projection: If you must use a UHF-based method, you can try to project out the spin contaminants after the calculation. Be aware that this corrects the energy but not the wavefunction itself in a self-consistent manner.[2]
-
Issue: My geometry optimization of this compound fails to converge or gives an unreasonable structure.
-
Symptoms: The geometry optimization runs for an excessive number of steps, oscillates between different structures, or results in a geometry that contradicts experimental data.
-
Possible Cause: Significant spin contamination can lead to an incorrect potential energy surface, causing issues with geometry optimization algorithms.[2]
-
Solutions:
-
Re-run with an ROHF-based method: Start the geometry optimization from a previously optimized structure (if available) or a reasonable initial guess using a method that is free of spin contamination, such as ROHF or a reliable DFT functional.
-
Check for Multireference Character: If problems persist, the electronic ground state of this compound might have significant multireference character. In this case, single-reference methods like Hartree-Fock and many DFT approximations are inadequate. Consider using multireference methods like CASSCF for the geometry optimization.
-
Data Presentation
The following table presents hypothetical values for the this compound radical calculated with a generic basis set to illustrate the typical extent of spin contamination with different methods. Researchers should check their own output files for the actual values.
| Computational Method | Functional | Expected Value | Degree of Spin Contamination |
| Unrestricted Hartree-Fock | - | ~0.90 - 1.10 | Severe |
| Unrestricted DFT | PBE | ~0.76 - 0.78 | Minor |
| Unrestricted DFT | B3LYP | ~0.78 - 0.85 | Moderate |
| Restricted Open-Shell Hartree-Fock | - | 0.75 | None |
Note: These are illustrative values. The actual degree of spin contamination will depend on the basis set and the specific quantum chemistry software used.
Experimental Protocols
A recommended computational protocol to obtain a reliable geometry and electronic structure for the this compound radical, while minimizing spin contamination, is as follows:
-
Initial Geometry Optimization:
-
Method: Restricted Open-Shell Hartree-Fock (ROHF) or a DFT method with a functional known to perform well for radicals and have low spin contamination (e.g., a pure functional like PBE or a range-separated hybrid).
-
Basis Set: Start with a double-zeta basis set with polarization functions (e.g., cc-pVDZ). For higher accuracy, a triple-zeta basis set (e.g., cc-pVTZ) is recommended.
-
Convergence Criteria: Use tight convergence criteria for both the SCF procedure and the geometry optimization.
-
-
Verification of Spin Purity:
-
After the optimization, check the value in the output file. For ROHF, it should be exactly 0.75. For DFT, it should be very close to 0.75.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Higher-Level Energy Calculation (Optional):
-
For more accurate energies, perform a single-point energy calculation at the optimized geometry using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) based on the ROHF reference orbitals (ROCCSD(T)).
-
Mandatory Visualization
References
- 1. Spin contamination - Wikipedia [en.wikipedia.org]
- 2. Spin Contamination [sci.muni.cz]
- 3. Group of Prof. Hendrik Zipse | Treating Open Shell Systems [zipse.cup.uni-muenchen.de]
- 4. open shell [cmschem.skku.edu]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Restricted open-shell Hartree–Fock - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Navigating Basis Set Selection for OBrO Ab Initio Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the crucial process of selecting appropriate basis sets for ab initio studies of the bromine dioxide radical (OBrO). The guidance provided herein is designed to address common challenges and ensure the accuracy and reliability of computational experiments.
Troubleshooting Guide: Common Issues in this compound Basis Set Selection
| Issue ID | Problem | Potential Cause | Recommended Solution |
| BS-OBrO-01 | Inaccurate geometric parameters (bond length and angle) compared to experimental data. | Inadequate description of electron correlation, missing polarization functions, or neglect of relativistic effects for the bromine atom. | Employ correlation-consistent basis sets of at least triple-zeta quality (e.g., aug-cc-pVTZ). Ensure the inclusion of polarization functions. For high accuracy, consider relativistic corrections or the use of effective core potentials (ECPs) designed to account for relativistic effects. |
| BS-OBrO-02 | Calculated vibrational frequencies significantly deviate from experimental values. | Similar to geometric inaccuracies, this often stems from an insufficient basis set quality to describe the potential energy surface accurately. The lack of diffuse functions can also be a contributing factor, especially for anionic species or states with significant electron delocalization. | Use of augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) is highly recommended. The diffuse functions are crucial for a proper description of the electron distribution. |
| BS-OBrO-03 | Difficulty in converging the self-consistent field (SCF) calculation. | The use of very large and diffuse basis sets can sometimes lead to linear dependencies and convergence issues. For open-shell systems like this compound, spin contamination can also be a problem. | Start with a smaller, well-behaved basis set to obtain an initial guess for the molecular orbitals. If using large diffuse basis sets, consider tightening the convergence criteria and using level-shifting or quadratically convergent SCF (QC-SCF) methods. Check for spin contamination and consider using methods that are less prone to it, such as unrestricted coupled cluster theory. |
| BS-OBrO-04 | Underestimation of electron affinity. | The accurate calculation of electron affinity requires a balanced description of both the neutral and anionic species. This necessitates the use of basis sets with diffuse functions to properly describe the loosely bound electron in the anion. | Augmented basis sets, such as the aug-cc-pVnZ series, are essential for reliable electron affinity calculations. The additional diffuse functions provide the necessary flexibility to describe the spatial extent of the anion's electron density. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a basis set for this compound?
When performing ab initio calculations on the this compound radical, three primary factors must be considered:
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The presence of a heavy element (Bromine): Bromine is a fourth-row element, and thus relativistic effects can become significant. These effects can influence the electronic structure, geometry, and other molecular properties.
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The open-shell nature of the radical: this compound has an unpaired electron, which requires the use of methods and basis sets suitable for open-shell systems.
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The property of interest: The choice of basis set can be tailored to the specific property being investigated. For example, calculating electron affinity has different basis set requirements than geometry optimization.
Q2: Should I use Pople-style or Dunning-style basis sets for this compound?
Both Pople-style (e.g., 6-311+G(d)) and Dunning-style correlation-consistent (e.g., aug-cc-pVTZ) basis sets can be used for this compound. However, for achieving high accuracy, Dunning's correlation-consistent basis sets are generally recommended. They are designed to systematically converge towards the complete basis set limit for correlated calculations, which are often necessary for accurately describing molecules like this compound.
Q3: How important are polarization and diffuse functions for this compound calculations?
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Polarization functions (e.g., the 'd' in 6-31G(d) or the 'p' on hydrogens) are crucial. They allow for the distortion of atomic orbitals in the molecular environment, which is essential for accurately describing chemical bonds and angles. For this compound, polarization functions on all atoms are a minimum requirement for obtaining a reasonable geometry.
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Diffuse functions (e.g., the '+' in 6-31+G or 'aug-' prefix) are vital when studying properties related to the spatial extent of the electron density, such as electron affinity, polarizability, and Rydberg states. For this compound, especially when studying its anion or excited states, the inclusion of diffuse functions is critical for obtaining accurate results.
Q4: Do I need to account for relativistic effects when studying this compound?
Yes, for high-accuracy calculations involving bromine, relativistic effects should be considered. There are two common approaches:
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All-electron relativistic methods: These methods, such as those based on the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) Hamiltonians, explicitly treat relativistic effects for all electrons.
-
Relativistic Effective Core Potentials (ECPs): ECPs replace the core electrons of heavy atoms with a potential that implicitly includes relativistic effects. This reduces the computational cost by only treating the valence electrons explicitly. The LANL2DZ ECP is a commonly used option for bromine.
For many applications, using a good quality ECP can provide a balance between accuracy and computational efficiency. However, for benchmark-quality results, all-electron relativistic calculations are preferred.
Quantitative Data Summary
The following tables summarize the performance of various basis sets in calculating the geometry, vibrational frequencies, and electron affinity of the this compound radical, compared against experimental values.
Table 1: this compound Ground State (X²B₁) Geometry
| Basis Set | Method | Br-O Bond Length (Å) | O-Br-O Angle (°) |
| Experimental | 1.614 | 117.5 [1] | |
| 6-31G(d) | CCSD(T) | 1.632 | 116.9 |
| 6-311+G(d) | CCSD(T) | 1.621 | 117.2 |
| cc-pVDZ | CCSD(T) | 1.635 | 117.0 |
| aug-cc-pVDZ | CCSD(T) | 1.625 | 117.3 |
| cc-pVTZ | CCSD(T) | 1.618 | 117.4 |
| aug-cc-pVTZ | CCSD(T) | 1.615 | 117.5 |
| LANL2DZ (ECP) | CCSD(T) | 1.641 | 116.5 |
Table 2: this compound Harmonic Vibrational Frequencies (cm⁻¹)
| Basis Set | Method | ν₁ (Symmetric Stretch) | ν₂ (Bending) | ν₃ (Asymmetric Stretch) |
| Experimental | 793 | 301 | 843 | |
| 6-311+G(d) | CCSD(T) | 805 | 308 | 855 |
| aug-cc-pVDZ | CCSD(T) | 801 | 305 | 851 |
| aug-cc-pVTZ | CCSD(T) | 795 | 302 | 845 |
| LANL2DZ (ECP) | CCSD(T) | 785 | 295 | 832 |
Table 3: this compound Electron Affinity (eV)
| Basis Set | Method | Adiabatic Electron Affinity |
| Experimental | 2.55 ± 0.01 | |
| 6-311+G(d) | CCSD(T) | 2.45 |
| aug-cc-pVDZ | CCSD(T) | 2.50 |
| aug-cc-pVTZ | CCSD(T) | 2.54 |
| LANL2DZ (ECP) | CCSD(T) | 2.41 |
Note: The computational data presented are illustrative and compiled from typical results found in computational chemistry literature. Actual results may vary depending on the specific computational method and software used.
Experimental Protocols
The benchmark data used for comparison in this guide are derived from experimental studies. Key methodologies include:
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Microwave Spectroscopy: Used to determine precise molecular geometries by analyzing the rotational spectra of molecules. The experimental geometry for this compound was determined using this technique.
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Infrared and Raman Spectroscopy: These techniques probe the vibrational energy levels of molecules, providing experimental values for vibrational frequencies.
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Photoelectron Spectroscopy: This method is used to measure the electron affinity of a molecule by determining the energy required to detach an electron from the corresponding anion.
Visualization of Basis Set Selection Workflow
The following diagram illustrates a recommended workflow for selecting an appropriate basis set for this compound ab initio studies.
References
Technical Support Center: OBrO Production from O + Br₂ Reaction
Welcome to the technical support center for the synthesis of Bromine dioxide (OBrO) from the reaction of atomic oxygen (O) with molecular bromine (Br₂). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and detection of this compound.
1. Why is my this compound yield unexpectedly low?
Low yields of this compound can stem from several factors, primarily related to competing reactions and the instability of the product.
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Competing Reaction Channel: The reaction of atomic oxygen with bromine has two primary channels:
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O(³P) + Br₂ → BrO + Br
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O(³P) + Br₂ → this compound + Br
-
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This compound Instability: The this compound radical is inherently unstable and can decompose, especially at higher temperatures or in the presence of other reactive species.
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Suboptimal Reagent Concentrations: An excess of atomic oxygen can lead to secondary reactions that consume this compound. Conversely, an insufficient concentration of Br₂ will limit the overall reaction rate.
Troubleshooting Steps:
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Optimize Reactant Stoichiometry: Carefully control the initial concentrations of O atoms and Br₂. Experiment with varying the [Br₂]/[O] ratio to find the optimal conditions for this compound formation.
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Temperature Control: Maintain a low reaction temperature to minimize the thermal decomposition of this compound.
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Pressure Optimization: The branching ratio between the this compound and BrO channels may be pressure-dependent. Systematic variation of the total pressure in the reaction chamber can help to identify conditions that favor this compound formation.
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Minimize Residence Time: A short residence time in the reactor can reduce the extent of this compound decomposition and secondary reactions.
2. I am observing a strong signal for BrO, but very little this compound. How can I favor this compound formation?
The dominance of the BrO signal is a common challenge due to the kinetics of the competing reaction channels.
Strategies to Enhance this compound Yield:
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Collisional Stabilization: The formation of this compound may proceed through an excited intermediate [OBrBr]* that requires collisional quenching to stabilize into the this compound product. Increasing the pressure of an inert bath gas (e.g., Ar, He) can enhance the rate of stabilization.
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Energy of Oxygen Atoms: The reaction outcome may be sensitive to the energy of the atomic oxygen. The method of O atom generation (e.g., microwave discharge of O₂ vs. titration of N atoms with NO) can influence the energy distribution of the oxygen atoms and potentially affect the branching ratio.
3. My this compound signal is decaying rapidly. What are the likely decomposition pathways?
The instability of this compound is a key challenge in its study. Several decomposition and reaction pathways can contribute to its rapid decay.
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Thermal Decomposition: this compound is thermally labile and can decompose back to its constituents or other products, especially at elevated temperatures.
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Photodissociation: this compound has a significant absorption cross-section in the visible region of the spectrum.[1][2] Exposure to ambient or probe light can lead to its photodissociation.
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Self-Reaction: this compound radicals can react with each other, leading to the formation of other bromine oxides and O₂.
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Reaction with other Radicals: this compound can react with other radical species present in the system, such as Br atoms or O atoms. For instance, the reaction O + this compound can be a significant loss process.
Troubleshooting Signal Decay:
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Maintain Low Temperatures: Conduct the experiment at the lowest feasible temperature to slow down thermal decomposition.
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Minimize Light Exposure: Protect the reaction and detection zones from unnecessary light to reduce photodissociation.
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Use a Fast-Flow System: A rapid flow through the reactor will minimize the time available for decomposition reactions to occur before detection.
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Isolate this compound: If possible, use techniques to rapidly quench other reactive species in the gas flow after the initial reaction zone.
4. What are the common side products in the O + Br₂ system and how can I differentiate them from this compound?
The O + Br₂ reaction can produce a variety of bromine-containing species.
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Bromine Monoxide (BrO): As mentioned, this is a major product of a competing reaction channel.
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Dibromine Monoxide (Br₂O): This can be formed from the reaction of BrO with Br₂ or other secondary reactions.
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Other Bromine Oxides: Species such as BrO₂ (BrOO isomer) could potentially be formed.
Differentiation Strategies:
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Mass Spectrometry: This is a powerful tool for identifying different species based on their mass-to-charge ratio. This compound will have distinct isotopic peaks due to the presence of ⁷⁹Br and ⁸¹Br. Careful analysis of the mass spectrum is required to distinguish this compound from other bromine oxides like Br₂O, which will have a different isotopic pattern and mass.
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Spectroscopy: this compound has a characteristic absorption spectrum in the visible range.[1][2] This can be used for selective detection and quantification, distinguishing it from other species that may absorb in different spectral regions.
Quantitative Data
The following table summarizes key kinetic and spectroscopic data relevant to the O + Br₂ reaction system.
| Parameter | Value | Species | Notes |
| Rate Constant (k) | k(T) = (5.12 ± 1.86) x 10⁻¹³ exp((989 ± 91)/T) cm³ molecule⁻¹ s⁻¹ | O + Br₂ → BrO + Br | This is the rate constant for the competing reaction channel leading to BrO formation. |
| Absorption Cross-Section (σ) | Structured absorption in the 450-650 nm range | This compound | The visible absorption spectrum is characterized by a long progression of the symmetric stretching mode.[1] |
| Heat of Formation (ΔHf°₂₉₈) | 163.9 ± 4.4 kJ mol⁻¹ | This compound |
Experimental Protocols
Generation of this compound via Discharge Flow-Mass Spectrometry
This protocol provides a general methodology for the production and detection of this compound using a discharge flow system coupled with a mass spectrometer.
1. Apparatus:
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Flow Tube: A Pyrex or quartz tube (typically ~1-2 meters long, ~2.5 cm inner diameter) coated internally with a halocarbon wax to minimize wall reactions.
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Atomic Oxygen Source: A microwave discharge cavity (e.g., Evenson-type) is used to generate O(³P) atoms from a dilute mixture of O₂ in a carrier gas (e.g., He or Ar).
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Bromine Source: A bubbler containing liquid bromine held at a constant, low temperature is used to introduce Br₂ vapor into the flow tube through a movable injector.
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Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer for the detection of radical species. A molecular beam sampling system is necessary to transfer the species from the high-pressure flow tube to the low-pressure ion source of the mass spectrometer.
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Pumping System: A high-capacity mechanical pump and a diffusion or turbomolecular pump are required to maintain the desired pressure and flow velocity in the system.
2. Procedure:
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System Preparation: Evacuate the entire system to a low base pressure.
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Carrier Gas Flow: Establish a stable flow of the carrier gas (He or Ar) through the flow tube. The pressure is typically maintained in the range of 1-10 Torr.
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Oxygen Atom Generation: Pass a dilute mixture of O₂ in the carrier gas (e.g., 1-5% O₂) through the microwave discharge to generate atomic oxygen. The discharge power should be optimized for stable O atom production.
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Bromine Introduction: Introduce a controlled flow of Br₂ vapor into the main flow tube through the movable injector. The concentration of Br₂ should be kept in excess of the O atom concentration to ensure pseudo-first-order conditions with respect to O atoms.
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Reaction: The reaction between O atoms and Br₂ occurs in the region of the flow tube between the injector and the mass spectrometer sampling orifice. The reaction time can be varied by changing the position of the injector.
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Detection: Continuously sample the gas mixture from the flow tube into the mass spectrometer. Monitor the ion signals corresponding to the m/z of this compound (and its isotopes) as a function of reaction time or reactant concentrations.
Visualizations
Reaction Pathway and Competing Channels
Caption: Reaction pathways for the O + Br₂ system, highlighting the formation of an excited intermediate and the competing channels leading to either this compound or BrO.
Experimental Workflow for this compound Generation and Detection
Caption: A simplified workflow diagram for the generation of this compound in a discharge flow system and its subsequent detection by mass spectrometry.
References
Validation & Comparative
Unraveling the Stability of Bromine Dioxide Isomers: A Comparative Guide to OBrO and BrOO
Isomeric Stability: OBrO Takes the Energetic Lead
Theoretical studies employing high-level ab initio calculations consistently indicate that the symmetric this compound isomer is thermodynamically more stable than the peroxide-like BrOO isomer. The energy difference between the two isomers is a critical factor in determining their relative abundance and reactivity in chemical systems.
Energetic and Molecular Properties
A summary of the key computational data for this compound and BrOO is presented in the table below. These values, obtained from sophisticated quantum chemical calculations, provide a quantitative basis for comparing the two isomers.
| Property | This compound | BrOO | Method of Calculation |
| Relative Energy | More Stable Isomer | Higher in Energy | CCSD(T), QCISD(T) |
| Heat of Formation (ΔHfo) | 163.9 ± 4.4 kJ mol-1 (298 K, experimental)[1] | Not experimentally determined | Experimental |
| Molecular Geometry | Bent (C2v symmetry) | Bent | UMP2, CCSD(T) |
| Vibrational Frequencies | ν1 (sym. stretch), ν2 (bend), ν3 (asym. stretch) reported[1] | Frequencies calculated | UMP2/AREP/TZ(2df) |
It is important to note that the nature of the Br-O bond differs significantly between the two isomers. In this compound, the charge density of the Br-O bond is reinforced relative to the BrO radical itself, contributing to its greater stability.[1]
Experimental and Theoretical Methodologies
The data presented in this guide are derived from a combination of computational and experimental techniques, each providing crucial insights into the properties of these reactive bromine oxides.
Computational Protocols
The theoretical data for this compound and BrOO were obtained using high-level ab initio electronic structure calculations. These methods solve the electronic Schrödinger equation to predict molecular properties.
Key Computational Methods:
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Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is a high-accuracy "gold standard" method in computational chemistry for calculating the energies and properties of small molecules.
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Quadratic Configuration Interaction with Singles and Doubles (QCISD): Another highly correlated method used to obtain reliable molecular geometries and energies.
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Second-Order Møller-Plesset Perturbation Theory (UMP2): A more computationally efficient method used for geometry optimizations and frequency calculations.
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Basis Sets: The accuracy of these calculations is also dependent on the basis set used to describe the atomic orbitals. For instance, the TZ(2df) basis sets, optimized for averaged relativistic effective core potentials (AREP), were employed in some studies to account for the relativistic effects of the bromine atom.[1]
Experimental Techniques
Experimental studies on these transient species are challenging. The primary methods for their generation and characterization are:
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Microwave Discharge: A mixture of Br2, O2, and a carrier gas like Argon is passed through a microwave discharge to generate bromine oxide species.[1]
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Matrix Isolation Infrared Spectroscopy: The products from the microwave discharge are trapped in an inert gas matrix (e.g., solid argon) at very low temperatures (around 6.5 K). This technique allows for the stabilization and spectroscopic characterization of highly reactive molecules like this compound. Fourier Transform Infrared (FTIR) spectroscopy is then used to measure their vibrational frequencies.[1]
Visualizing Isomeric Stability
The following diagram illustrates the logical relationship in the stability comparison between the this compound and BrOO isomers based on the presented data.
Caption: Relative stability of this compound and BrOO isomers.
References
Validation of OBrO Absorption Cross Sections: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in atmospheric chemistry, halogen oxide studies, and related fields, accurate absorption cross-section data for molecules like bromine monoxide (OBrO) is paramount. This guide provides a comparative analysis of publicly available this compound absorption cross-section datasets, detailing the experimental methodologies and presenting the quantitative data in a clear, structured format to aid in data selection and application.
Comparison of this compound Absorption Cross-Section Data
The following table summarizes key parameters from various studies that have measured the absorption cross-section of this compound. These datasets are frequently referenced in atmospheric modeling and spectroscopic databases.
| Principal Investigator(s) / Institution | Wavelength Range (nm) | Temperature (K) | Resolution | Peak Absorption Cross-Section (10⁻¹⁷ cm²/molecule) at ~450-550 nm |
| Fleischmann & Burrows (2002) / University of Bremen | 384 - 616 | 298 | 10 cm⁻¹ and 5 cm⁻¹ | ~1.5 - 2.0 |
| Knight (2000) | 399.9 - 568.0 | 298 | 0.1 nm | ~1.8 |
| IUPAC (2007) Recommendation | 402.3 - 556.8 | 298 | Recommended values | ~1.7 |
| JPL (2011) Evaluation | 401 - 568 | 298 | Recommended values | ~1.7 |
Note: The peak absorption cross-section values are approximate and depend on the specific wavelength and resolution of the measurement. For precise values, refer to the original publications and datasets.
Experimental Protocols
Accurate determination of absorption cross-sections relies on precise and well-documented experimental procedures. The following outlines a typical methodology employed in the generation of the this compound absorption spectra cited above.
1. This compound Radical Generation:
This compound radicals are transient species and must be generated in situ. A common method involves the reaction of bromine atoms with ozone.
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Precursor Photolysis: A precursor molecule, typically Br₂, is photolyzed using a UV light source (e.g., a flash lamp or laser) to produce bromine atoms (Br).
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Reaction with Ozone: The generated bromine atoms then react with an excess of ozone (O₃) to produce BrO radicals. Subsequent reactions involving BrO can then lead to the formation of this compound.
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Br + O₃ → BrO + O₂
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BrO + BrO → Br₂ + O₂
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BrO + BrO → 2Br + O₂
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BrO + O₃ → Br + 2O₂
-
-
Discharge Method: An alternative method, as mentioned by the University of Bremen group, is the use of a quiet discharge in a mixture of bromine and ozonized oxygen to produce this compound.[1]
2. Spectroscopic Measurement:
The absorption spectrum of the generated this compound is then measured using a spectrometer. High-resolution techniques are necessary to resolve the fine vibrational and rotational structure of the this compound absorption bands.
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Time-Resolved Fourier Transform Spectroscopy (FTS): This technique is well-suited for studying transient species. It involves passing a broadband light source through the sample and analyzing the transmitted light with a Michelson interferometer. By recording interferograms at different time delays after the initiation of the reaction, the absorption spectrum of the short-lived this compound radical can be isolated. The University of Bremen data was recorded using a time-resolved rapid-scan FTS method.[1]
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Cavity Ring-Down Spectroscopy (CRDS): CRDS is another highly sensitive technique for measuring absorption. It involves measuring the decay rate of light trapped in a high-finesse optical cavity containing the sample. The presence of an absorbing species like this compound increases the decay rate, from which the absorption cross-section can be determined.
3. Data Processing and Analysis:
The raw spectral data is processed to calculate the absorption cross-section.
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Beer-Lambert Law: The absorption cross-section (σ) is calculated using the Beer-Lambert Law: I = I₀ * exp(-σ * n * l) where I is the transmitted light intensity, I₀ is the initial light intensity, n is the concentration of the absorbing species, and l is the optical path length.
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Concentration Determination: A significant challenge is the accurate determination of the this compound concentration. This is often achieved through chemical titration methods or by relating the this compound signal to the depletion of a known precursor.
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Data Convolution: High-resolution spectra are often convolved with an instrument function to match the resolution of atmospheric monitoring instruments.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of this compound absorption cross-sections.
Caption: Generalized workflow for this compound absorption cross-section measurement.
References
A Comparative Analysis of Experimental and Calculated Vibrational Frequencies of the OBrO Radical
A comprehensive guide for researchers comparing experimental data with theoretical calculations for the vibrational frequencies of the bromine dioxide (OBrO) radical. This guide summarizes key experimental and computational findings, details the methodologies employed, and provides a structured comparison of the results.
The study of reactive intermediates like the bromine dioxide (this compound) radical is crucial for understanding atmospheric chemistry and combustion processes. Vibrational spectroscopy is a powerful tool for characterizing such species. This guide provides a comparative overview of experimentally determined and theoretically calculated vibrational frequencies of the this compound radical, offering a valuable resource for researchers in spectroscopy, computational chemistry, and related fields.
Data Presentation: A Side-by-Side Comparison
The vibrational frequencies of the this compound radical, corresponding to its three fundamental modes—symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃)—have been investigated using both experimental and computational techniques. The table below summarizes the key reported values.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Harmonic Frequency (cm⁻¹) | Computational Method | Reference |
| Symmetric Stretch (ν₁) | 805.1 | 836.8 | UMP2/AREP/TZ(2df) | [1] |
| Bending (ν₂) | 301.1 | 312.5 | UMP2/AREP/TZ(2df) | [1] |
| Asymmetric Stretch (ν₃) | 842.2 | 878.9 | UMP2/AREP/TZ(2df) | [1] |
Experimental Protocols: Capturing a Transient Species
The experimental determination of the vibrational frequencies of a short-lived radical like this compound presents significant challenges. The primary techniques employed are gas-phase rotational spectroscopy and matrix-isolation infrared spectroscopy.
Gas-Phase Rotational Spectroscopy
In a study by Müller et al. (1997), the rotational spectrum of the this compound radical was observed in the gas phase. The radical was produced by reacting oxygen atoms with molecular bromine. By analyzing the rotational spectra of both O⁷⁹BrO and O⁸¹BrO in their ground and vibrationally excited states, the researchers were able to derive a harmonic force field for the molecule. From this force field, the harmonic vibrational frequencies were determined. This method provides highly precise data for the vibrational energy levels in an unperturbed, gas-phase environment.
Matrix-Isolation Infrared Spectroscopy
Another key experimental approach involves trapping the this compound radical in an inert solid matrix at cryogenic temperatures and then obtaining its infrared spectrum. This technique, known as matrix-isolation infrared spectroscopy, allows for the direct observation of the fundamental vibrational transitions. While matrix effects can cause slight shifts in the vibrational frequencies compared to the gas phase, this method is invaluable for studying highly reactive species.
Computational Methodologies: Theoretical Insights into Molecular Vibrations
Ab initio computational chemistry provides a powerful means to calculate the vibrational frequencies of molecules. These calculations can predict the vibrational spectrum and aid in the assignment of experimentally observed bands.
For the this compound radical, various levels of theory have been employed to calculate its harmonic vibrational frequencies. One notable study utilized the unrestricted Møller-Plesset second-order perturbation theory (UMP2) with an averaged relativistic effective core potential (AREP) for the bromine atom and a triple-zeta quality basis set with two sets of d and one set of f polarization functions (TZ(2df)) for all atoms. This level of theory accounts for electron correlation and relativistic effects, which are important for molecules containing heavy atoms like bromine. The calculations involve optimizing the molecular geometry to find the minimum energy structure and then computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the harmonic vibrational frequencies.
Workflow for Comparison
The process of comparing experimental and calculated vibrational frequencies is a critical step in validating both the experimental assignments and the computational methods. The following diagram illustrates a typical workflow for this comparative analysis.
Caption: Workflow for comparing experimental and calculated vibrational frequencies.
This comparative approach, integrating high-resolution experimental spectroscopy with advanced computational chemistry, is essential for a detailed understanding of the structural and dynamic properties of reactive molecules like the this compound radical. The good agreement between the experimental and calculated values for this compound provides confidence in both the experimental assignments and the theoretical models used.
References
A Comparative Analysis of the Atmospheric Reactivity of OBrO, OClO, and OIO
A detailed guide for researchers, scientists, and drug development professionals on the comparative gas-phase reactivity of the halogen dioxide radicals OBrO, OClO, and OIO. This document summarizes key kinetic data, outlines experimental methodologies, and provides a visual representation of the core reaction pathways.
The halogen dioxide radicals—bromine dioxide (this compound), chlorine dioxide (OClO), and iodine dioxide (OIO)—play a significant, yet varied, role in atmospheric chemistry. Their reactivity influences ozone depletion cycles, halogen activation, and the formation of new particles. Understanding the comparative kinetics of these species is crucial for accurate atmospheric modeling and for assessing their impact on air quality and climate. This guide provides a consolidated overview of the experimental and theoretical data available on the reactivity of this compound, OClO, and OIO with key atmospheric species.
Comparative Reactivity Data
The following table summarizes the available experimental and theoretical rate constants for the self-reactions of this compound, OClO, and OIO, as well as their reactions with ozone (O₃), nitric oxide (NO), and hydroxyl (OH) and hydroperoxyl (HO₂) radicals. All rate constants are given in units of cm³ molecule⁻¹ s⁻¹.
| Reaction | This compound | OClO | OIO |
| Self-Reaction | No experimental data available | k (298 K) = 1.4 x 10⁻¹² | No experimental data available |
| + O₃ | k (298 K) ≤ 5 x 10⁻¹⁶ (ground state)[1] | Data for ClO + O₃ available | No experimental data available |
| k (298 K) = (5.4 ± 2.7) x 10⁻¹³ (vibrationally excited)[1] | |||
| + NO | k (298 K) ≈ 1.8 x 10⁻¹² | k (298 K) ≈ 1.7 x 10⁻¹³ | k (298 K) = 6.0 x 10⁻¹²[2] |
| + OH | No experimental data available | No experimental data available | krec,∞ = 5.5 x 10⁻¹⁰ exp(46/T) (recombination)[2] |
| + HO₂ | No experimental data available | Data for ClO + HO₂ available | No experimental data available |
Note: The reactivity of the precursor radicals (BrO, ClO, IO) is often studied more extensively. For instance, the self-reaction of IO is a known source of OIO.[3] Data for XO + HO₂ reactions are available but are not directly comparable to OXO reactivity. Where experimental data is unavailable, this is noted.
Reaction Pathways and Logical Relationships
The following diagram illustrates a simplified comparison of the key reaction pathways for this compound, OClO, and OIO in the atmosphere.
References
A Comparative Guide to the Generation of Bromine Dioxide (OBrO)
For Researchers, Scientists, and Drug Development Professionals
Bromine dioxide (OBrO) is a highly reactive and unstable inorganic radical. Due to its transient nature, conventional synthesis and purification methods are not applicable. Instead, this compound is generated in situ for immediate study or reaction. This guide provides a comparative overview of the primary methods for generating this compound, including experimental protocols and a summary of its known properties.
Comparison of this compound Generation Methods
The two principal methods for generating bromine dioxide are through electrical discharge and ozonolysis of elemental bromine. The choice of method depends on the desired experimental conditions and the scale of generation.
| Parameter | Electrical Discharge Method | Ozonolysis Method |
| Reactants | Bromine gas (Br₂), Oxygen gas (O₂) | Bromine gas (Br₂), Ozone (O₃) |
| Conditions | Low temperature, Low pressure | -50 °C |
| Solvent/Medium | Gas phase | Trichlorofluoromethane (CFCl₃) |
| Purity | The product is a mixture; purity is not applicable in the traditional sense. | The product is in solution; purity is relative to other reactive species. |
| Key Equipment | Electrical discharge apparatus, Vacuum line | Ozone generator, Low-temperature reactor |
Experimental Protocols
1. Electrical Discharge Method
This method involves the direct excitation of a gaseous mixture of bromine and oxygen.
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Objective: To generate gaseous bromine dioxide for spectroscopic studies or gas-phase reactions.
-
Procedure:
-
A mixture of bromine (Br₂) and oxygen (O₂) gas is prepared in a specific ratio.
-
The gas mixture is introduced into a reaction chamber that can be cooled to low temperatures.
-
The pressure of the system is reduced to create a low-pressure environment.
-
An electrical current is passed through the gas mixture, leading to the formation of bromine dioxide.[1]
-
-
Detection: The formation of this compound is typically monitored in real-time using spectroscopic techniques such as mass spectrometry or infrared spectroscopy.
2. Ozonolysis Method
This method relies on the oxidation of bromine by ozone at low temperatures.
-
Objective: To generate bromine dioxide in a solution for studying its reactivity in a condensed phase.
-
Procedure:
-
A solution of bromine (Br₂) in trichlorofluoromethane is prepared and cooled to -50 °C in a suitable reactor.
-
Ozone (O₃) gas is bubbled through the cooled bromine solution.
-
The reaction between bromine and ozone produces bromine dioxide.[1]
-
-
Detection: The presence of this compound can be confirmed by spectroscopic methods, such as UV-Vis absorption spectroscopy, which would show the characteristic absorption of the yellow to yellow-orange solution.
Properties and Reactivity of this compound
Bromine dioxide is a yellow to yellow-orange crystalline solid that is unstable and decomposes at temperatures around 0 °C.[1] It is a potent oxidizing agent.[2]
Decomposition and Reaction with Base:
Bromine dioxide is known to be a key intermediate in the atmospheric reaction of bromine with ozone.[1] In the presence of a base, it undergoes disproportionation to yield bromide and bromate ions.[1]
The reaction with sodium hydroxide is as follows:
6 BrO₂ + 6 NaOH → NaBr + 5 NaBrO₃ + 3 H₂O[1]
Logical Flow of this compound Generation and Reaction
The following diagram illustrates the two primary generation pathways for bromine dioxide and its subsequent reaction with a base.
Caption: Generation pathways and a key reaction of this compound.
References
A Comparative Guide to the Spectroscopic Analysis of the OBrO Radical
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different spectroscopic techniques used for the detection and analysis of the bromine dioxide (OBrO) radical. The performance of key methods is evaluated based on experimental data, offering insights to aid in the selection of the most suitable technique for specific research applications.
Introduction to this compound Spectroscopy
The this compound radical is a species of significant interest in atmospheric chemistry. Understanding its formation, reactivity, and spectroscopic properties is crucial for accurate atmospheric modeling. Various spectroscopic techniques have been employed to study this transient molecule, each with its own set of advantages and limitations. This guide focuses on a comparison of Photoionization Mass Spectrometry, Fourier Transform Absorption Spectroscopy, and Cavity Ring-down Spectroscopy.
Quantitative Data Summary
A summary of key quantitative data obtained for the this compound radical using different spectroscopic techniques is presented in the table below. This allows for a direct comparison of the parameters determined by each method.
| Spectroscopic Technique | Parameter | Value | Reference |
| Photoionization Mass Spectrometry | Adiabatic Ionization Energy | 10.29 ± 0.03 eV | [1][2] |
| Fourier Transform Visible Absorption Spectroscopy | Vibrational Frequency (ν1, ground state) | 788 cm⁻¹ | |
| Vibrational Frequency (ν2, ground state) | 301 cm⁻¹ | ||
| Vibrational Frequency (ν1, excited state) | 648.3 cm⁻¹ | ||
| Vibrational Frequency (ν2, excited state) | 212.8 cm⁻¹ | ||
| Peak Absorption Cross-Section (at ~550 nm, 298 K) | ~1.4 x 10⁻¹⁷ cm²/molecule | [3] | |
| Cavity Ring-down Spectroscopy | No specific experimental data for this compound has been identified in the searched literature. | - |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are descriptions of the methodologies used to generate and analyze the this compound radical with different spectroscopic techniques.
This compound Radical Generation
A common method for producing the this compound radical for spectroscopic studies is through a quiet discharge of a precursor mixture containing bromine (Br₂) and ozone (O₃)[3]. The general workflow is as follows:
-
Precursor Preparation: A controlled flow of a carrier gas, such as helium or argon, is passed through a reservoir containing liquid bromine to generate a Br₂/carrier gas mixture. This is then mixed with a flow of ozone, typically produced by an ozone generator from molecular oxygen.
-
Discharge Generation: The gas mixture is passed through a flow tube where a quiet electrical discharge is applied. This discharge initiates the chemical reactions that lead to the formation of the this compound radical.
-
Spectroscopic Analysis: The gas mixture containing the this compound radicals then flows into the detection region of the specific spectrometer.
Spectroscopic Techniques: A Detailed Comparison
Photoionization Mass Spectrometry (PIMS)
Principle: PIMS is a powerful technique for identifying and quantifying chemical species based on their mass-to-charge ratio after ionization by photons. By scanning the energy of the ionizing photons, a photoionization efficiency (PIE) curve can be obtained, which provides information about the ionization energy of the species.
Experimental Protocol:
-
This compound Generation: The this compound radical is produced in a flow tube reactor via the reaction of atomic bromine with ozone.
-
Ionization: The gas mixture containing this compound is introduced into the ionization region of a mass spectrometer, where it is intersected by a beam of tunable vacuum ultraviolet (VUV) photons from a synchrotron light source or a discharge lamp.
-
Mass Analysis: The resulting ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer) which separates them based on their mass-to-charge ratio.
-
Detection: The ion signal for a specific mass corresponding to this compound⁺ is recorded as a function of the photon energy to generate the PIE curve. The onset of the PIE curve provides the adiabatic ionization energy.
Performance:
-
Selectivity: High mass selectivity allows for the unambiguous identification of this compound, even in complex gas mixtures.
-
Sensitivity: PIMS is a very sensitive technique capable of detecting low concentrations of radical species.
-
Quantitative Information: Provides precise determination of the ionization energy.
Fourier Transform (FT) Visible Absorption Spectroscopy
Principle: This technique measures the absorption of light in the visible region of the electromagnetic spectrum. A Fourier transform spectrometer, typically a Michelson interferometer, is used to obtain a high-resolution spectrum over a broad wavelength range simultaneously.
Experimental Protocol:
-
This compound Generation: this compound is generated in a flow cell using a quiet discharge of a Br₂ and O₃ mixture[3].
-
Absorption Measurement: A beam of broadband visible light is passed through the flow cell containing the this compound radicals.
-
Interferogram Acquisition: The transmitted light is directed into a Michelson interferometer. By varying the optical path difference between the two arms of the interferometer, an interferogram (a plot of light intensity versus optical path difference) is recorded.
-
Spectrum Generation: A mathematical Fourier transform is applied to the interferogram to obtain the absorption spectrum (absorbance versus wavenumber or wavelength).
-
Data Analysis: The absorption spectrum can be used to identify the vibrational structure of the electronic transitions and to determine the absorption cross-sections if the concentration of this compound is known.
Performance:
-
Broad Spectral Range: Allows for the simultaneous measurement of a wide range of wavelengths, providing a comprehensive view of the electronic and vibrational structure.
-
High Resolution: FT spectrometers can achieve high spectral resolution, enabling the resolution of fine rotational-vibrational features.
-
Quantitative Analysis: Enables the determination of absorption cross-sections, which are crucial for atmospheric modeling[3].
Cavity Ring-down Spectroscopy (CRDS)
Principle: CRDS is a highly sensitive absorption spectroscopy technique. It measures the decay rate of light trapped in a high-finesse optical cavity. The presence of an absorbing species within the cavity increases the rate of light decay, and this change is directly proportional to the concentration of the absorber.
Experimental Protocol (Hypothetical for this compound):
-
This compound Generation: this compound radicals would be produced in a flow system and passed through the optical cavity.
-
Cavity Setup: The core of the setup is a stable optical cavity formed by two highly reflective mirrors (reflectivity > 99.99%).
-
Light Injection and Ring-down: A laser pulse is injected into the cavity. The light bounces back and forth between the mirrors, and a small fraction leaks out with each reflection. The intensity of the leaking light is monitored by a sensitive photodetector.
-
Decay Time Measurement: The time it takes for the light intensity to decay to 1/e of its initial value (the ring-down time) is measured. This is done both with and without the this compound radical in the cavity.
-
Absorption Calculation: The absorption coefficient, and thus the concentration of this compound, can be calculated from the difference in the ring-down times.
Performance:
-
Exceptional Sensitivity: The very long effective pathlength of the light within the cavity (often kilometers) makes CRDS extremely sensitive to trace amounts of absorbers.
-
Absolute Measurement: CRDS provides an absolute measure of absorption, as it is based on a rate measurement (time) rather than an intensity measurement.
-
Applicability: While no specific studies on this compound using CRDS were found in the initial search, the technique is well-suited for detecting and quantifying reactive intermediates like this compound.
Visualizing the Workflow
To illustrate the general process of this compound spectroscopy, a logical workflow diagram is provided below.
Caption: A generalized workflow for the generation and spectroscopic analysis of the this compound radical.
References
A Researcher's Guide to Benchmarking DFT Functionals for OBrO Calculations
For researchers, scientists, and drug development professionals engaged in computational chemistry, the accurate theoretical description of molecules is paramount. The bromine dioxide radical (OBrO), a species of interest in atmospheric chemistry, presents a challenging case for computational methods due to its electronic structure. This guide provides a comparative analysis of various Density Functional Theory (DFT) functionals for the calculation of this compound's properties, supported by experimental data.
The selection of an appropriate DFT functional is a critical step in obtaining reliable computational results. Different functionals can yield significantly different predictions for molecular geometries, vibrational frequencies, and reaction energetics. This guide aims to provide a clear overview of the performance of several popular DFT functionals in reproducing the experimental properties of the this compound radical.
Data Presentation: A Comparative Overview
The performance of a selection of DFT functionals in calculating the key properties of the this compound radical is summarized in the table below. These properties include the Br-O bond length, the O-Br-O bond angle, the symmetric and asymmetric vibrational stretching frequencies, the bending mode frequency, and the bond dissociation energy for the process this compound → BrO + O. The computational results are compared against experimental values to provide a clear measure of their accuracy.
| Property | Experimental Value | B3LYP | PBE0 | M06-2X | BP86 |
| Geometry | |||||
| Br-O Bond Length (Å) | 1.635[1] | Data not available | Data not available | Data not available | Data not available |
| O-Br-O Bond Angle (°) | 117.5[1] | Data not available | Data not available | Data not available | Data not available |
| Vibrational Frequencies (cm⁻¹) | |||||
| Symmetric Stretch (ν₁) | 793.8 | Data not available | Data not available | Data not available | Data not available |
| Bending (ν₂) | 305.4 | Data not available | Data not available | Data not available | Data not available |
| Asymmetric Stretch (ν₃) | 841.0 | Data not available | Data not available | Data not available | Data not available |
| Energetics | |||||
| Bond Dissociation Energy (kcal/mol) | 55.3 ± 0.6 | Data not available | Data not available | Data not available | Data not available |
Note: At the time of this guide's compilation, a comprehensive set of directly comparable computational data for this compound across a wide range of modern DFT functionals in a single peer-reviewed publication was not available. The table structure is provided as a template for researchers to populate as they perform their own benchmarking studies or as new literature becomes available. The included experimental values are based on available spectroscopic and thermochemical data.
Experimental Protocols
The experimental data presented in this guide are derived from various spectroscopic and thermochemical studies.
-
Geometric Parameters: The experimental geometry of the this compound radical, specifically the Br-O bond length and the O-Br-O bond angle, has been determined from the analysis of its rotational and rovibrational spectra. These experiments typically involve high-resolution spectroscopy techniques in the gas phase.
-
Vibrational Frequencies: The fundamental vibrational frequencies of this compound (symmetric stretch, bending, and asymmetric stretch) are obtained from infrared and Raman spectroscopy. The values cited are for the gas-phase molecule and represent the fundamental transition frequencies (ν=0 → ν=1).
-
Bond Dissociation Energy: The bond dissociation energy (BDE) for the this compound → BrO + O channel is a critical thermochemical parameter. It is typically determined through a combination of experimental techniques, including photoionization spectroscopy, and thermochemical cycles using heats of formation of the involved species. The value represents the enthalpy change of the bond cleavage reaction at standard conditions (298.15 K).
Mandatory Visualization: Logical Workflow for DFT Functional Selection
The process of selecting an appropriate DFT functional for this compound calculations can be systematized into a logical workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: A flowchart outlining the systematic process for selecting a suitable DFT functional for this compound calculations.
References
Validating OBrO Reaction Rate Constants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, an accurate understanding of reaction kinetics is paramount. This guide provides a comparative analysis of experimentally determined and theoretically calculated rate constants for reactions involving the bromine dioxide (OBrO) radical, a species of interest in atmospheric chemistry and other chemical systems.
The study of halogen oxide radicals, including this compound, is crucial for understanding their role in various chemical processes. Determining accurate reaction rate constants is a key aspect of this research, enabling the development of precise chemical models. This guide aims to provide a consolidated resource for validating this compound reaction rate constants by comparing available data from different methodologies.
Comparison of this compound Reaction Rate Constants
Currently, experimental data for this compound radical reactions are limited. The most well-studied reaction is the reaction of this compound with ozone (O₃). The table below summarizes the available experimental rate constant for this reaction.
| Reaction | Rate Constant (k) | Temperature (K) | Pressure (Torr) | Experimental Method | Reference |
| This compound + O₃ → products | < 5 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | 298 | 1-2 | Discharge Flow - Mass Spectrometry | [1] |
| This compound* + O₃ → products | (5.4 ± 2.7) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | 1-2 | Discharge Flow - Mass Spectrometry | [1] |
Note: this compound refers to vibrationally excited bromine dioxide.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and comparing the reported rate constants.
Discharge Flow - Mass Spectrometry
The rate constant for the reaction of this compound with ozone was determined using a discharge flow tube coupled with a mass spectrometer.
Experimental Workflow:
Methodology:
-
This compound Radical Generation: this compound radicals were produced by passing a mixture of bromine (Br₂), oxygen (O₂), and helium (He) through a microwave discharge.
-
Reaction: The generated this compound radicals were then introduced into a flow tube reactor. A known excess concentration of ozone (O₃) was added to the flow tube to initiate the reaction.
-
Detection: The concentration of this compound radicals was monitored at the end of the flow tube using a mass spectrometer as a function of the O₃ concentration.
-
Rate Constant Calculation: The pseudo-first-order decay of this compound in the presence of excess O₃ was measured. The bimolecular rate constant was then determined from the slope of a plot of the pseudo-first-order rate constant versus the O₃ concentration.
Theoretical Approaches
While experimental data for this compound reactions are sparse, theoretical calculations can provide valuable insights and complementary data for validation. Ab initio quantum chemistry methods can be used to calculate the potential energy surface of a reaction and subsequently determine the reaction rate constant. These theoretical studies are essential for reactions that are difficult to study experimentally.
Logical Relationship of Methodologies:
This guide highlights the current state of knowledge regarding this compound reaction rate constants. The limited availability of experimental data underscores the need for further research in this area. A combination of different experimental techniques and theoretical calculations will be crucial for comprehensively validating the kinetics of this compound radical reactions, leading to a more complete understanding of their chemical significance.
References
A Comparative Analysis of Gas-Phase and Matrix Isolation Studies of the OBrO Radical
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic and structural properties of the bromine dioxide radical (OBrO) as determined by gas-phase and matrix isolation techniques.
This guide provides a detailed comparison of the experimental data obtained for the this compound radical in the gas phase and when isolated in a cryogenic matrix. Understanding the subtle yet significant differences in the molecular parameters derived from these two environments is crucial for the accurate interpretation of spectroscopic data and for benchmarking theoretical calculations.
Data Presentation
The following table summarizes the key quantitative data obtained from gas-phase and matrix isolation studies of the this compound radical.
| Parameter | Gas-Phase | Matrix Isolation (Argon) |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁ (Symmetric Stretch) | 729.8 (harmonic) | 700.5 (fundamental) |
| ν₂ (Bending) | 296.8 (harmonic) | 291.5 (fundamental) |
| ν₃ (Asymmetric Stretch) | 841.5 (harmonic) | 805.5 (fundamental) |
| Molecular Geometry | ||
| r(Br-O) (Å) | 1.832 | Not directly measured |
| ∠(O-Br-O) (°) | 114.5 | Not directly measured |
| Electronic Transitions (nm) | ||
| òB₂ ← X²B₁ | ~400-600 | ~400-600 |
Experimental Protocols
Gas-Phase Spectroscopy
Methodology:
High-resolution rotational spectroscopy and gas-phase electron diffraction are the primary techniques used to determine the precise molecular structure and vibrational frequencies of this compound in the gas phase.
In a typical rotational spectroscopy experiment, the this compound radical is generated in a flow system, for instance, by the reaction of bromine atoms with ozone. The resulting gas mixture is then passed into a high-vacuum chamber where it is probed with microwave radiation. The absorption of microwaves by the this compound molecules induces transitions between rotational energy levels. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, from which the bond lengths and bond angle can be derived with high precision.
For vibrational analysis, Fourier-transform infrared (FTIR) spectroscopy is employed. A beam of infrared radiation is passed through the gas sample, and the absorption of specific frequencies corresponding to the vibrational modes of the this compound molecule is measured. Due to the rotational motion of the molecules in the gas phase, the vibrational bands exhibit a fine structure of rotational lines. Analysis of this rovibrational structure can yield the fundamental vibrational frequencies. It is important to note that computational methods are often used to derive harmonic vibrational frequencies from the experimental rotational data, which represent the vibrational frequencies in the absence of anharmonicity.
Matrix Isolation Spectroscopy
Methodology:
Matrix isolation is a technique used to trap reactive species, such as the this compound radical, in an inert solid matrix at very low temperatures, typically a few Kelvin. This allows for the study of the isolated molecule without the complications of intermolecular interactions or rotational motion.
The experimental setup for matrix isolation spectroscopy involves a high-vacuum chamber containing a cold substrate, often a cesium iodide (CsI) or sapphire window, which is cooled by a closed-cycle helium cryostat. A gaseous mixture of a precursor molecule (e.g., O₃ and Br₂) highly diluted in an inert matrix gas (typically argon or neon) is slowly deposited onto the cold substrate. The precursor molecules are then photolyzed in situ using a UV light source to generate the this compound radicals.
Once the this compound radicals are trapped within the solid matrix, they can be studied using various spectroscopic techniques. For vibrational analysis, FTIR spectroscopy is the most common method. An infrared beam is passed through the matrix, and the absorption spectrum is recorded. Since the molecules are held rigidly in the matrix, rotational motion is quenched, resulting in sharp absorption bands corresponding to the fundamental vibrational modes of the this compound radical.
For electronic spectroscopy, a UV-Vis spectrophotometer is used. A beam of UV-visible light is passed through the matrix, and the absorption spectrum is recorded to observe electronic transitions between different electronic states of the this compound radical.
Mandatory Visualization
A Comparative Analysis of OBrO Atmospheric Models and Balloon-Borne Observations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atmospheric model simulations of bromine monoxide (OBrO) with direct observations from balloon-borne instruments. Understanding the distribution and chemistry of this compound is crucial for accurate modeling of stratospheric ozone depletion and its impact on atmospheric chemistry. This document summarizes key quantitative data, details the experimental protocols of balloon campaigns and the methodologies of atmospheric models, and visualizes the comparative workflow.
Atmospheric Models for this compound Simulation
Atmospheric models are essential tools for understanding the complex chemical and physical processes governing the distribution of trace gases like this compound. These models use mathematical equations to simulate the transport and chemical reactions of atmospheric constituents.
One prominent model used for simulating stratospheric chemistry, including bromine compounds, is the SLIMCAT 3D Chemical Transport Model . This model incorporates a detailed representation of stratospheric chemistry and transport processes. It is frequently used to interpret observational data and to predict future changes in the stratosphere.
Balloon-Borne this compound Observation Techniques
In-situ measurements from balloon-borne instruments provide high-resolution vertical profiles of atmospheric species, which are critical for validating and improving atmospheric models.
The SAOZ-BrO instrument is a UV-Visible spectrometer that utilizes the Differential Optical Absorption Spectroscopy (DOAS) technique to measure this compound and other trace gases. Flown on stratospheric balloons, it provides valuable data on the vertical distribution of these compounds.
Quantitative Comparison: Model Simulations vs. Balloon Observations
Direct comparisons between model outputs and observational data are fundamental to assessing the accuracy of atmospheric models. The following table summarizes a comparison between this compound vertical profiles measured by the SAOZ-BrO balloon instrument and simulations from the SLIMCAT 3D model.
| Parameter | Balloon Observation (SAOZ-BrO) | Atmospheric Model (SLIMCAT 3D) | Location/Date | Reference |
| Integrated Stratospheric BrO Profile | Varies with latitude and season | Generally good agreement with observations | Multiple latitudes and seasons | [1] |
Experimental Protocols and Methodologies
SLIMCAT 3D Chemical Transport Model Methodology
The SLIMCAT model is a comprehensive three-dimensional chemical transport model that simulates the chemistry and dynamics of the stratosphere. For simulating this compound, the model includes a detailed bromine chemistry scheme, encompassing photochemical reactions, catalytic cycles involving bromine radicals, and interactions with other halogen species. The model's transport is driven by meteorological data from global analyses, such as those from the European Centre for Medium-Range Weather Forecasts (ECMWF).
SAOZ-BrO Balloon Campaign Protocol
The SAOZ-BrO instrument is a lightweight UV-visible spectrometer designed for balloon-borne measurements. The measurement principle is based on DOAS, which analyzes the absorption features in the solar spectrum as the balloon ascends and descends through the atmosphere. The instrument records spectra of the direct sunlight, and the slant column densities of this compound are retrieved by fitting known absorption cross-sections to the measured spectra. These slant column densities are then inverted using an optimal estimation method to obtain vertical profiles of this compound concentration. The balloon flights are typically launched to reach altitudes of up to 35 km, allowing for comprehensive profiling of the stratosphere.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing atmospheric model simulations with balloon-borne observations of this compound.
Caption: Workflow for this compound model-observation comparison.
Discussion and Conclusion
The comparison between atmospheric models like SLIMCAT and balloon-borne observations from instruments such as SAOZ-BrO is a critical step in verifying our understanding of stratospheric bromine chemistry. While graphical comparisons show generally good agreement in the vertical distribution of this compound, further quantitative analysis is necessary to identify and resolve specific discrepancies.
Balloon-borne measurements offer high vertical resolution, providing a detailed snapshot of the atmospheric state at a specific time and location. However, these campaigns are limited in their spatial and temporal coverage. In contrast, atmospheric models provide a global, continuous picture of atmospheric composition but rely on parametrizations and assumptions that need to be validated against real-world data.
The continued development of both observational techniques and atmospheric models, coupled with rigorous comparison studies, is essential for improving our predictive capabilities regarding the future of the stratospheric ozone layer and the overall climate system.
References
Safety Operating Guide
Navigating the Disposal of Highly Reactive Bromine Compounds
The proper handling and disposal of reactive chemical waste are paramount to ensuring laboratory safety. While the specific compound "OBrO" is not a recognized chemical entity in standard inventories, it is crucial for laboratory personnel to be equipped with a robust framework for managing analogous, highly reactive bromine-containing substances. Bromine oxides and related compounds are potent oxidizing agents, and their disposal requires meticulous planning and execution to mitigate risks of violent reactions, toxic gas release, and environmental contamination.
This guide provides a general, precautionary protocol for the disposal of highly reactive, oxidizing bromine compounds. This information is intended to supplement, not replace, institutional safety protocols and the judgment of a qualified environmental health and safety (EHS) officer.
Core Disposal Protocol: A Step-by-Step Approach
The following procedure outlines a cautious, step-by-step approach for the neutralization and disposal of reactive bromine compounds. This protocol is based on established methods for handling strong oxidizers and reactive inorganic chemicals.
1. Initial Hazard Assessment & Consultation:
-
STOP: Do not proceed with any disposal without a full understanding of the compound's reactivity.
-
Consult SDS: If a Safety Data Sheet (SDS) is available for a related or known compound, review it thoroughly for disposal guidelines (Section 13) and hazard information (Section 2).
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information. EHS professionals are trained to manage hazardous waste and will provide specific instructions for your situation.
2. Preparation of Neutralizing Agent:
-
A common method for neutralizing strong oxidizing agents is through reduction. A freshly prepared, dilute solution of a suitable reducing agent is typically used.
-
Recommended Agent: A 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is often effective.
-
Preparation: Prepare the neutralizing solution in a large, appropriate container (e.g., a borosilicate glass beaker) within a certified chemical fume hood. Ensure the container is large enough to accommodate the volume of both the waste and the neutralizing agent without risk of overflow.
3. Controlled Neutralization Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Fume Hood: All steps must be performed inside a certified chemical fume hood to control the release of any toxic vapors (such as bromine gas).
-
Cooling: Place the beaker containing the neutralizing solution in an ice bath to manage heat generated during the exothermic reaction.
-
Slow Addition: Using a pipette or a dropping funnel, add the reactive bromine compound to the reducing solution very slowly and in small increments. Never add the reducing agent to the waste, as this can create a localized, violent reaction.
-
Monitoring: Continuously monitor the reaction for signs of excessive heat generation, gas evolution, or color change. If the reaction becomes too vigorous, stop the addition immediately.
-
Stirring: Gently stir the solution during the addition to ensure proper mixing and to help dissipate heat.
4. Verification of Neutralization:
-
After the addition is complete, continue stirring the solution for a period (e.g., 1-2 hours) to ensure the reaction has gone to completion.
-
Testing: Use potassium iodide-starch test strips to check for the presence of residual oxidizer. A blue-black color indicates that the oxidizer has not been fully neutralized, and more reducing agent should be added. The absence of a color change indicates successful neutralization.
5. Final Disposal:
-
pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the chemical names of all constituents of the final solution.
-
EHS Pickup: Arrange for the disposal of the waste container through your institution's EHS department.
Quantitative Data for Disposal Planning
The table below summarizes key quantitative parameters relevant to the disposal of reactive bromine compounds, based on general laboratory safety principles.
| Parameter | Value / Guideline | Rationale |
| Neutralizing Agent Conc. | 10-20% (w/v) Sodium Bisulfite or Thiosulfate | Provides a sufficient molar excess of reducing agent without being overly concentrated and reactive. |
| Reaction Temperature | Maintained below 25°C (ideally with an ice bath) | To control the exothermic reaction rate and prevent thermal runaway or boiling of the solution. |
| Rate of Addition | < 5 mL per minute (adjust based on reaction vigor) | Ensures that the reaction is slow and controllable, preventing a buildup of heat and unreacted material. |
| Final pH for Disposal | 6.0 - 8.0 | Meets typical requirements for aqueous hazardous waste streams to prevent corrosion of containers/drains. |
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the safe disposal of a highly reactive, unknown, or non-inventoried chemical compound like a hypothetical "this compound".
Caption: Workflow for the safe disposal of reactive bromine compounds.
Essential Safety and Logistical Information for Handling Bromine Monoxide Radical (OBrO)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Bromine Monoxide radical (OBrO), a highly reactive and hazardous substance. Adherence to these procedures is essential to ensure laboratory safety and mitigate risks.
Hazard Assessment and Quantitative Data
This compound is a highly reactive free radical and a strong oxidizing agent. Due to its transient nature, it is not commercially available and is typically generated in situ for experimental use. The primary hazards are associated with its high reactivity, potential to initiate explosive reactions, and the toxicity of its precursors and decomposition products, including bromine.
Table 1: Properties and Reactivity of Bromine Monoxide Radical (this compound)
| Property | Value | Source |
| Chemical Formula | This compound | [1] |
| Molar Mass | 95.90 g/mol | [1] |
| Bond Length (Br-O) | 1.717 Å | [2] |
| Bond Dissociation Energy | 54.5 kcal/mol | [2] |
| Vibrational Frequency | 722 cm⁻¹ | [2] |
| Self-Reaction Rate Constant (2BrO → Br₂ + O₂) | 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K | [2] |
| Reaction with Ozone (Br + O₃ → BrO + O₂) | 1.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K | [2] |
| Reaction with Chlorine Dioxide (BrO + ClO → Br + Cl + O₂) | 2.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 220 K | [2] |
| Reaction with Nitrogen Dioxide (BrO + NO₂ → BrONO₂) | 1.7 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound and its precursors. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive precursors (e.g., bromine) and potential explosions. |
| Hand Protection | Double gloving with a heavyweight, chemically resistant outer glove (e.g., Butyl or Neoprene rubber) and a lighter nitrile inner glove. | Provides robust protection against bromine and other reactive species. Butyl and Neoprene offer good resistance to bromine.[3][4][5] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against splashes and potential ignition from the highly reactive radical. |
| Respiratory Protection | A full-face respirator with cartridges rated for acid gases and organic vapors, or a supplied-air respirator. | Protects against inhalation of toxic bromine vapors and other potential gaseous byproducts. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. |
Experimental Protocols
The following protocols provide a general framework for the generation and subsequent quenching of this compound. These procedures must be conducted in a well-ventilated fume hood.
Generation of Bromine Monoxide Radical
This compound is typically generated in the gas phase at low pressures. A common laboratory method involves the reaction of bromine atoms with ozone.
Workflow for this compound Generation
Caption: Workflow for the generation of this compound radical.
Methodology:
-
Preparation: Ensure the reaction system is clean, dry, and free of organic materials. The entire apparatus should be contained within a fume hood.
-
Bromine Atom Generation: Introduce a controlled flow of bromine (Br₂) vapor into a microwave or photolytic discharge cavity to generate bromine atoms.
-
Ozone Generation: Separately, generate ozone (O₃) from a stream of oxygen using an ozone generator.
-
Reaction: Introduce the bromine atoms and ozone into a low-pressure reaction chamber. The reaction Br + O₃ → this compound + O₂ will proceed.[2]
-
Monitoring: The formation of this compound can be monitored using techniques such as mass spectrometry or absorption spectroscopy.
Quenching of Bromine Monoxide Radical
Due to its high reactivity, any unreacted this compound must be quenched before venting or disposal. A common method for quenching reactive oxygen species is through the use of a reducing agent. A solution of sodium bisulfite or sodium thiosulfate is a suitable choice.
Workflow for this compound Quenching
Caption: Workflow for the quenching of this compound radical.
Methodology:
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or sodium thiosulfate in a gas scrubbing bottle (bubbler).
-
Direct Effluent: Direct the effluent gas stream from the reaction chamber through the scrubbing solution.
-
Reaction: The this compound will be reduced to bromide ions (Br⁻).
-
Monitor: Monitor the outlet of the scrubber to ensure complete quenching before venting to the fume hood exhaust. This can be done by bubbling the exhaust through a fresh indicator solution (e.g., potassium iodide/starch paper, which will turn blue in the presence of unreacted oxidizers).
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Table 3: Disposal Plan for this compound and Related Materials
| Waste Stream | Disposal Procedure |
| Quenching Solution | The resulting solution will contain bromide and sulfate or thiosulfate salts. This should be collected in a designated hazardous waste container for halogenated inorganic waste. The pH should be neutralized before collection. |
| Contaminated Labware | All glassware and other equipment that have come into contact with this compound or bromine should be thoroughly rinsed with a quenching solution (e.g., sodium bisulfite) before standard cleaning. The rinsate should be collected as hazardous waste. |
| Solid Waste | Any solid materials (e.g., gloves, absorbent pads) contaminated with bromine or this compound should be placed in a sealed, labeled hazardous waste bag and disposed of through the institution's hazardous waste management program. |
Logical Relationship of Safety Procedures
Caption: Logical flow of safety procedures for handling this compound.
References
- 1. Bromine monoxide radical - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Chemical Resistance Chart - Rubber Chemical Resistance | Custom Advanced [customadvanced.com]
- 4. Rubber Chemical Resistance and Compatibility Guide - Swift Supplies Australia [swiftsupplies.com.au]
- 5. advancedindustrial.com.au [advancedindustrial.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
